molecular formula C10H16BrNO3 B170219 Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate CAS No. 102302-12-5

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Katalognummer: B170219
CAS-Nummer: 102302-12-5
Molekulargewicht: 278.14 g/mol
InChI-Schlüssel: KJOUBCZYBMZWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5) is a versatile piperidine-based chemical building block with significant value in pharmaceutical and medicinal chemistry research. Its molecular structure, featuring both a bromoacetyl group and an ethyl ester, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The piperidine scaffold is a fundamental motif in drug discovery, known for its ability to interact effectively with enzyme active sites . The reactive bromoacetyl group allows for further functionalization, enabling researchers to create molecular hybrids by linking the piperidine core to other pharmacophores, a strategy used to develop potent and selective drug candidates . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, as it is classified with the signal word "Danger" and hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to store under an inert atmosphere at 2-8°C . Global sourcing is available for this product to support international research efforts .

Eigenschaften

IUPAC Name

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUBCZYBMZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633420
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102302-12-5
Record name Ethyl 1-(bromoacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as a Synthetic Intermediate

[1]

Executive Summary

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a versatile bifunctional scaffold widely utilized in drug discovery, particularly in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , peptidomimetics , and heterocyclic libraries .[1] Its structure combines a pharmacologically privileged piperidine core with two distinct reactive handles:[1]

  • An electrophilic

    
    -bromoacetyl moiety  susceptible to nucleophilic substitution (
    
    
    ).
  • A latent nucleophilic/electrophilic ester group at the C4 position, allowing for subsequent hydrolysis or reduction.

This dual reactivity profile enables the rapid assembly of complex molecules by serving as a "linchpin" between two distinct chemical fragments.

Structural Analysis & Reactivity Profile[2]

The utility of this intermediate stems from the orthogonal reactivity of its functional groups.

FeatureChemical NatureReactivity ProfileKey Application
N-Acyl Linker Amide bondStable under most non-hydrolytic conditions.[1]Rigid spacer; ensures stability in biological media.

-Carbon
Electrophilic center (

)
High reactivity towards nucleophiles (Thiols > Amines > Phenols).[1]Covalent attachment to ligands; Cysteine trapping.
C4-Ester Carboxylate esterSusceptible to hydrolysis (Acid/Base), Reduction, or Amidation.[1]Precursor to carboxylic acids for peptide coupling.
Piperidine Ring Saturated heterocycleConformationally flexible (Chair).[1]Pharmacophore mimic; solubility enhancer.
Mechanism of Action: The "Warhead" Concept

The

1

Synthesis Protocol

Retrosynthetic Analysis

The most direct and scalable route involves the N-acylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with bromoacetyl bromide under Schotten-Baumann conditions.

Experimental Procedure (Standard Protocol)

Note: All reactions involving acid halides and lachrymators must be performed in a fume hood.

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[1]

  • Bromoacetyl bromide (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)[1]
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl isonipecotate (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature controls the exotherm and minimizes side reactions (e.g., bis-acylation or polymerization).

  • Addition: Add Bromoacetyl bromide (11 mmol) dropwise over 15-20 minutes. Observation: White precipitate (triethylammonium bromide) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution (30 mL).
      
    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Yield: Typically 85-95%. Physical State: Colorless to pale yellow oil or low-melting solid.

Synthetic Pathway Visualization

SynthesisPathSM1Ethyl Isonipecotate(Nucleophile)IntermediateTetrahedralIntermediateSM1->IntermediateNucleophilic AttackReagentBromoacetyl Bromide(Electrophile)Reagent->IntermediateBaseBase (Et3N/DIPEA)(HCl Scavenger)Base->IntermediateProton SpongeProductEthyl 1-(2-bromoacetyl)piperidine-4-carboxylateIntermediate->ProductElimination of HBr

Figure 1: Synthesis of the core intermediate via N-acylation.[1]

Key Synthetic Transformations

Once synthesized, the intermediate serves as a divergent point for library generation.

N-Alkylation (Library Synthesis)

Reaction with primary or secondary amines yields glycinamides .

  • Conditions: Amine (1.5 equiv),

    
     or DIPEA, MeCN/DMF, 60°C.
    
  • Utility: Peptidomimetics, kinase inhibitors.[1]

S-Alkylation (Thioether Formation)

Reaction with thiols generates thioethers . This is the primary route for PROTAC linker synthesis (connecting to E3 ligase ligands like thalidomide derivatives).

  • Conditions: Thiol (1.0 equiv),

    
     or NaH, DMF, RT.
    
  • Utility: High-yield, chemoselective conjugation.[1][2]

Ester Hydrolysis

Saponification of the ethyl ester reveals the free carboxylic acid.

  • Conditions: LiOH (2 equiv), THF/H2O (3:1), RT.[1]

  • Utility: Allows coupling to the "Target Protein Ligand" in bifunctional molecule design.

Divergent Reactivity Map

ReactivityMapCoreEthyl 1-(2-bromoacetyl)piperidine-4-carboxylatePath1Reaction with Amines(R-NH2)Core->Path1SN2 SubstitutionPath2Reaction with Thiols(R-SH)Core->Path2SN2 Substitution(High Chemoselectivity)Path3Ester Hydrolysis(LiOH/NaOH)Core->Path3SaponificationProd1Glycinamide Derivatives(Peptidomimetics)Path1->Prod1Prod2Thioether Linkers(PROTACs)Path2->Prod2Prod3Carboxylic Acid(Coupling Precursor)Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the core intermediate.

Case Study: Application in PROTAC Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate offers a semi-rigid linker option.

Workflow:

  • Ligand Attachment: A Cereblon (CRBN) ligand (e.g., a thalidomide derivative with a pendant amine or thiol) is alkylated by the bromoacetyl group.[1]

  • Linker Extension: The ethyl ester is hydrolyzed to the acid.

  • Target Coupling: The resulting acid is coupled (using EDC/HOAt) to an amine-functionalized ligand for the target protein (e.g., BRD4 or KRAS).[1]

This modular approach allows medicinal chemists to rapidly screen linker rigidity (piperidine vs. alkyl chain) and length.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[1][3]

  • Lachrymator: The

    
    -bromoacetyl moiety is a potent lachrymator (tear gas agent).
    

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the addition of bromoacetyl bromide.[4]

  • Waste Disposal: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate before disposal into halogenated waste streams.

References

  • N-Acylation of Secondary Amines (General Protocol)

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed. Wiley, 2013 .[1]

  • Reactivity of

    
    -Halo Carbonyls: 
    
    • Eicher, T., Hauptmann, S., & Speicher, A. "The Chemistry of Heterocycles." 3rd Ed. Wiley-VCH, 2012 . [1]

  • Piperidine Scaffolds in Medicinal Chemistry

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014 , 57(24), 10257–10274.

  • PROTAC Linker Design Strategies

    • Maple, H. J., et al. "Automated chemical synthesis of peptidic PROTACs." Bioorg. Med. Chem. Lett.2012 .[5]

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate for On-Resin Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for Peptide Scaffolding

In the landscape of modern drug discovery, native peptide sequences often represent a starting point rather than a final destination. The modification of these sequences is a critical strategy to enhance therapeutic profiles, addressing limitations such as poor metabolic stability, low bioavailability, and insufficient receptor affinity. The introduction of non-canonical structural motifs is a proven method to imbue peptides with desirable pharmacological properties.

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate emerges as a valuable bifunctional reagent in this context. It serves as a powerful tool for post-synthetic, on-resin modification of peptides, leveraging the well-established reactivity of its α-haloacetyl group while simultaneously introducing a conformationally constrained piperidine-4-carboxylate scaffold. This particular moiety can enhance solubility, act as a rigid linker, or serve as a handle for further functionalization, making it a versatile building block for sophisticated peptidomimetics.

This document provides an in-depth guide to the application of this reagent in Solid-Phase Peptide Synthesis (SPPS), focusing on the underlying chemical principles, detailed protocols for execution, and methods for robust validation.

Reagent Profile and Mechanism of Action

Chemical Properties
  • IUPAC Name: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

  • Molecular Formula: C₁₀H₁₆BrNO₃

  • Molecular Weight: 278.14 g/mol

  • Core Functionality: The reagent's utility is anchored in the electrophilic nature of the carbon atom bearing the bromine. This site is highly susceptible to nucleophilic attack by specific amino acid side chains.

The Causality of Reactivity: An SN2 Mechanism

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. The efficacy of this reaction in SPPS is predicated on the selective targeting of the most potent nucleophiles present in a deprotected peptide sequence. The thiol group (-SH) of a Cysteine (Cys) residue, upon deprotonation to a thiolate anion (-S⁻), is the most powerful nucleophile among the common amino acids, making it the principal target for alkylation by bromoacetyl moieties.[1][2]

The reaction proceeds as follows:

  • Deprotonation: In a mildly basic environment, the thiol group of a Cys side chain is deprotonated, forming a highly reactive thiolate anion.

  • Nucleophilic Attack: The thiolate attacks the electrophilic α-carbon of the bromoacetyl group.

  • Displacement: The attack results in the formation of a stable thioether bond and the displacement of the bromide ion as the leaving group.

This reaction is highly efficient and typically proceeds to completion under optimized conditions on the solid support.[3]

Figure 1: SN2 reaction mechanism for cysteine alkylation.

Experimental Protocols: On-Resin Alkylation

This section details a self-validating protocol for the modification of a cysteine-containing peptide on a solid support. The process assumes the peptide has been synthesized using standard Fmoc/tBu chemistry.[4][5]

Pre-requisites & Reagent Preparation
  • Peptide-Resin: The target peptide sequence, containing at least one Cysteine residue, fully assembled on a suitable resin (e.g., Rink Amide, Wang). The N-terminus should be Fmoc-protected, and all acid-labile side-chain protecting groups (e.g., Trt for Cys, tBu for Asp/Glu/Ser/Thr/Tyr, Boc for Lys/Trp) must be intact. The Trityl (Trt) group on the target Cysteine must be selectively removed just prior to alkylation.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is critical. Dichloromethane (DCM) is also required for washing steps.[6]

  • Reagents:

    • Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

    • N,N-Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Dithiothreitol (DTT) (for Trt deprotection)

Workflow Overview

The overall process is a sequential, multi-step procedure performed in a single reaction vessel.

SPPS_Alkylation_Workflow Start Fmoc-Peptide(Trt)-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect_Cys 2. Selective Cys(Trt) Deprotection (TFA/TIS/DCM) Swell->Deprotect_Cys Wash1 3. Wash Resin (DCM, DMF) Deprotect_Cys->Wash1 Alkylation 4. Alkylation Reaction (Reagent + DIPEA in DMF) Wash1->Alkylation Monitor 5. In-Process Control (Ellman's Test) Alkylation->Monitor Verify Completion Wash2 6. Wash Resin (DMF, DCM, MeOH) Monitor->Wash2 Deprotect_Fmoc 7. Final Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotect_Fmoc Cleave 8. Cleavage & Global Deprotection (TFA Cocktail) Deprotect_Fmoc->Cleave Precipitate 9. Precipitate & Purify (Cold Ether, HPLC) Cleave->Precipitate End Modified Peptide Precipitate->End

Figure 2: General workflow for on-resin peptide alkylation.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Selective Deprotection of Cys(Trt) Side Chain

  • Rationale: The Trityl group is acid-labile but can be removed orthogonally to the very acid-labile protecting groups used for resin linkage and other side chains by using a dilute TFA solution. TIS is a crucial scavenger to prevent re-alkylation of the freed thiol by the liberated trityl cations.

  • Swell the peptide-resin (approx. 200-300 mg) in DCM for 30 minutes in a peptide synthesis vessel.[4]

  • Drain the DCM.

  • Prepare a deprotection cocktail: 95% DCM, 2.5% TIS, 2.5% TFA.

  • Add 5 mL of the cocktail to the resin and agitate gently for 30 minutes. Repeat this step 2-3 times until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Wash the resin thoroughly: 3x DCM, 3x DMF, 3x DCM. Proceed immediately to the next step to prevent disulfide bond formation of the free thiol.

Step 2: On-Resin Alkylation

  • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the cysteine thiol to the more reactive thiolate. An excess of the alkylating agent is used to drive the reaction to completion.[5] The reaction is monitored to ensure all free thiols have been capped.

  • Swell the resin in 5 mL of DMF for 15 minutes.

  • Prepare the alkylation solution:

    • Dissolve 5 equivalents of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (0.5 mmol, 139 mg) in 3 mL of DMF.

    • Add 10 equivalents of DIPEA (1.0 mmol, 174 µL).

  • Drain the DMF from the resin and immediately add the alkylation solution.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction should be performed in the dark as haloacetyl compounds can be light-sensitive.[7]

Step 3: In-Process Validation (Ellman's Test)

  • Rationale: This colorimetric test provides a qualitative (or quantitative) confirmation that no free thiols remain, thereby validating the completion of the alkylation step before proceeding. A negative test (clear solution) is required.

  • Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then ethanol.

  • Add a few drops of Ellman's reagent solution.

  • The absence of a yellow color indicates the reaction is complete. If the solution turns yellow, extend the reaction time for another 1-2 hours and re-test.

Step 4: Final Washing, Cleavage, and Purification

  • Once the alkylation is complete, drain the reaction mixture and wash the resin extensively: 5x DMF, 5x DCM, 3x Methanol.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • The peptide can now be N-terminally deprotected (if required) and/or cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[8]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.[8]

  • Purify the modified peptide using reverse-phase HPLC.

Protocol Parameters Summary
ParameterRecommended ValueRationale
Reagent Equivalents3-5 eq.Ensures reaction completion without excessive waste.
BaseDIPEANon-nucleophilic; prevents side reactions with the reagent.
Base Equivalents10 eq.Ensures a sufficiently basic environment for thiol deprotonation.
SolventAnhydrous DMFExcellent swelling solvent for resin and solubilizes reactants well.
TemperatureRoom TemperatureSufficient for the reaction; avoids potential side reactions at higher temps.
Reaction Time2-4 hoursTypically sufficient for completion; should be confirmed by monitoring.
MonitoringEllman's TestConfirms the absence of starting material (free thiol) before cleavage.

Validation and Characterization

Robust analytical characterization is non-negotiable to confirm the identity and purity of the final product.[9]

  • Mass Spectrometry (LC-MS): This is the primary tool for validation. The observed molecular weight of the purified peptide should match the theoretical mass calculated for the modified sequence.

    • Expected Mass Shift: The covalent addition of the (acetyl)piperidine-4-carboxylate moiety (after loss of Br) results in a specific mass increase.

    • Calculation: Mass of Reagent (C₁₀H₁₆BrNO₃) - Mass of Br = 278.14 - 79.90 = +198.24 Da .

    • The final product will also have the ethyl ester hydrolyzed to a carboxylic acid during TFA cleavage, resulting in a mass change of C₂H₄ (28.05 Da).

    • Net Mass Shift after Cleavage: 198.24 - 28.05 = +170.19 Da .

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the site of modification. The fragmentation pattern should show that the mass modification is localized to the specific Cysteine residue.

  • HPLC: A single, sharp peak in the analytical HPLC chromatogram indicates high purity of the final product.

Specificity and Potential Side Reactions

While cysteine is the primary target, other nucleophilic side chains can potentially react, especially under non-optimal conditions.[1]

  • N-terminal Amine: The α-amine of the N-terminus is a potential site for alkylation.[10][11] This reaction is generally slower than thiol alkylation and is more pronounced at higher pH. Keeping the pH mildly basic (with DIPEA) favors selective thiol modification. Protecting the N-terminus with Fmoc during alkylation prevents this side reaction entirely.

  • Methionine (Met): The thioether side chain of methionine can be alkylated, but this is a much slower and less favorable reaction compared to cysteine thiolate alkylation.[1] It is rarely observed under the standard conditions described.

  • Histidine (His), Lysine (Lys): The imidazole ring of His and the ε-amine of Lys are also nucleophilic. However, their reactivity towards bromoacetyl groups is significantly lower than that of the cysteine thiolate. Maintaining their respective side-chain protecting groups (Trt for His, Boc for Lys) during the alkylation step ensures specificity.

Safety Precautions

  • Alkylating Agents: Bromoacetyl derivatives are lachrymators and are toxic.[12] Always handle Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • TFA: Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood.

  • DIPEA: This reagent is a volatile and corrosive base. Use appropriate containment and PPE.

References

  • Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Royal Society of Chemistry. [Link]

  • ChemBK. (2024). Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. ChemBK. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. [Link]

  • Ye, Z., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications Chemistry. [Link]

  • Boutilier, J., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. [Link]

  • Gomarasca, S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • AAPPTec. (n.d.). Synthesis Notes. AAPPTec Peptides. [Link]

  • Ruiz-Rodriguez, J., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Usman, M., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Gomarasca, S., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS Unibo. [Link]

  • Ye, Z., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Communications Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Hage, D. S., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry. [Link]

  • Gilet, J., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Danishefsky, S. J., et al. (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. [Link]

  • Stepanov, A. V., & Gorshkov, M. V. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

Sources

"Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" for generating antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 102302-12-5 Molecular Formula:


Molecular Weight:  278.14  g/mol
Class:  Heterobifunctional Alkylating Linker

Executive Summary

This technical guide details the application of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as a strategic linker in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike maleimide-based linkers, which are susceptible to retro-Michael exchange and premature payload loss in plasma, the bromoacetyl "warhead" on this molecule forms an irreversible, highly stable thioether bond with antibody cysteine residues.

The piperidine ring serves as a rigid, non-cleavable spacer that modulates solubility and hydrodynamic volume, while the ethyl ester functionality acts as a protected handle for payload attachment. This guide provides a validated workflow for converting this precursor into a functional Drug-Linker construct and conjugating it to a monoclonal antibody (mAb).

Mechanism of Action & Chemistry

The utility of this molecule relies on two distinct chemical reactivities utilized in sequential phases:

  • Payload Attachment (C-Terminus): The ethyl ester is a precursor. It must be hydrolyzed to the corresponding carboxylic acid (

    
    ) to allow for amide coupling with an amine-containing cytotoxic payload (or a cleavable peptide-drug construct).
    
  • Bioconjugation (N-Terminus): The bromoacetyl group is an electrophilic alkylating agent. It undergoes an

    
     reaction with thiols (sulfhydryl groups) generated by reducing the interchain disulfide bonds of the antibody.
    
Chemical Stability Note
  • Linker Type: Non-cleavable (Piperidine backbone).

  • Release Mechanism: If conjugated directly to a drug, payload release typically occurs via lysosomal degradation of the antibody, resulting in an amino acid-linker-drug adduct (e.g., Cys-Linker-Drug). For cleavable applications, a protease-sensitive peptide (e.g., Val-Cit) must be incorporated between the piperidine carboxylate and the drug.

Reaction Pathway Diagram[1]

ADC_Pathway Precursor Ethyl 1-(2-bromoacetyl) piperidine-4-carboxylate Hydrolysis Step 1: Hydrolysis (LiOH/THF) Precursor->Hydrolysis Acid Free Acid Intermediate (COOH-Linker-Br) Hydrolysis->Acid Deprotection Coupling Step 2: Payload Coupling (HATU/DIPEA + Amine-Drug) Acid->Coupling DrugLinker Functional Drug-Linker (Br-Linker-Drug) Coupling->DrugLinker Amide Bond Formation Conjugation Step 3: Bioconjugation (mAb-SH + Drug-Linker) DrugLinker->Conjugation Thiol Alkylation (pH 8.0) ADC Final ADC (mAb-S-Linker-Drug) Conjugation->ADC Stable Thioether

Caption: Sequential workflow from precursor activation to final Antibody-Drug Conjugate assembly.

Protocol Phase I: Drug-Linker Synthesis

Objective: Convert the ethyl ester precursor into a reactive Drug-Linker capable of conjugation. Safety: Bromoacetyl compounds are lacrimators and skin irritants. Work in a fume hood.

Step A: Ester Hydrolysis

The ethyl ester must be removed without affecting the bromoacetyl group. While bromoacetyls are susceptible to hydrolysis at high pH, controlled conditions using Lithium Hydroxide (LiOH) at moderate temperatures preserve the alkyl halide.

  • Dissolution: Dissolve 1.0 eq of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in THF:Water (3:1 v/v).

  • Hydrolysis: Add 1.2 eq of LiOH monohydrate at 0°C.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or LC-MS for disappearance of the ester.

    • Critical: Do not heat. High heat or prolonged exposure to high pH can hydrolyze the bromine, rendering the linker inert.

  • Workup: Acidify carefully to pH ~3-4 with 1N HCl. Extract with Ethyl Acetate. Dry over

    
     and concentrate in vacuo.
    
  • Result: 1-(2-bromoacetyl)piperidine-4-carboxylic acid.

Step B: Payload Coupling[2]
  • Activation: Dissolve the acid intermediate (from Step A) in anhydrous DMF.

  • Reagents: Add 1.1 eq of HATU and 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes to activate the carboxylate.

  • Coupling: Add 1.0 eq of the Amine-containing Payload (e.g., MMAE, Doxorubicin, or a Val-Cit-PAB-Drug construct).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

  • Purification: Purify via Preparative HPLC (C18 column) using a water/acetonitrile gradient (with 0.1% Formic acid). Avoid TFA if the payload is acid-sensitive.

  • Lyophilization: Freeze-dry the purified fraction to obtain the Bromoacetyl-Drug-Linker .

Protocol Phase II: Antibody Conjugation

Objective: Conjugate the Bromoacetyl-Drug-Linker to a monoclonal antibody via reduced interchain cysteines.

Reagents Required
ReagentFunctionConcentration
TCEP (Tris(2-carboxyethyl)phosphine)Reducing Agent10 mM stock in water
Conjugation Buffer Reaction MediumPBS, 5 mM EDTA, pH 8.0
DMSO/DMA Co-solvent for LinkerAnhydrous
NAC (N-Acetylcysteine)Quencher100 mM stock
Step-by-Step Procedure
1. Antibody Reduction

To expose reactive thiols, the interchain disulfides must be reduced.

  • Dilute mAb to 5–10 mg/mL in Conjugation Buffer .

    • Note: pH 8.0 is preferred for bromoacetyl conjugation to deprotonate thiols (

      
       ~8.3), enhancing nucleophilicity.
      
  • Add TCEP at a molar ratio of 2.5–3.0 equivalents per mAb (aiming for DAR 4) or 1.1 equivalents (aiming for DAR 2).

  • Incubate at 37°C for 1 hour.

  • Cool to Room Temperature. Do not purify yet; TCEP does not interfere significantly with bromoacetyl alkylation compared to maleimide chemistry, but excess TCEP can reduce the bromoacetyl over time. Ideally, perform a buffer exchange (Zeba spin column) into deoxygenated buffer if precise stoichiometry is critical.

2. Conjugation Reaction
  • Dissolve the Bromoacetyl-Drug-Linker in anhydrous DMSO or DMA to a concentration of 10 mM.

  • Add the linker slowly to the reduced mAb solution while swirling.

    • Stoichiometry: Use 6–8 equivalents of linker per mAb (for a target DAR of 4).

    • Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent mAb precipitation.

  • Incubation: Incubate at Room Temperature for 1–2 hours in the dark.

    • Mechanism:[][][3][4] The thiol displaces the bromine. This reaction is slower than maleimide conjugation; pH 8.0–8.5 facilitates the reaction.

3. Quenching and Purification[5][][6]
  • Quench: Add 20 equivalents (relative to excess linker) of N-Acetylcysteine (NAC). Incubate for 15 minutes. The NAC thiols will react with any remaining bromoacetyl groups.

  • Purification: Remove excess small molecules using a Desalting Column (Sephadex G-25) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., Histidine-Sucrose pH 6.0).

Quality Control & Characterization

MethodParameterAcceptance Criteria
HIC-HPLC Drug-to-Antibody Ratio (DAR)Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR matches target (e.g., 3.5–4.0).
SEC-HPLC Aggregation>95% Monomer. Aggregates <5%.
LC-MS (Q-TOF) Mass VerificationMass shift corresponds to

.
Endotoxin Contamination<0.1 EU/mg (for in vivo use).
Troubleshooting Guide
  • Low Conjugation Efficiency:

    • Cause: pH too low. Bromoacetyl reaction requires thiolate anion.

    • Fix: Adjust Conjugation Buffer to pH 8.0–8.3.

  • Precipitation:

    • Cause: Drug-Linker is too hydrophobic.

    • Fix: The piperidine linker is moderately lipophilic. If the payload is also hydrophobic (e.g., PBD dimer), add PEG spacers or increase DMSO % (up to 15% if mAb tolerates).

  • Linker Hydrolysis:

    • Cause: Old linker stock or high pH storage.

    • Fix: Use fresh DMSO stocks. Store solid linker at -20°C under argon.

References

  • Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link (Context on Maleimide vs. alternative stable linkers).

  • PubChem. (2025).[7] "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Compound Summary." National Library of Medicine. Link

  • BOC Sciences. (2024). "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Product Information."

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Bromoacetyl-Thiol chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Using Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in Peptide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this reagent in peptide modification and conjugation. As Senior Application Scientists, we are committed to ensuring your experiments are successful by providing scientifically sound and field-tested guidance.

I. Core Concepts: Understanding the Reactivity of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a valuable reagent for introducing a reactive bromoacetyl group onto molecules, which can then be used for selective alkylation of nucleophilic residues in peptides and proteins. The bromoacetyl group is an α-haloacetyl function that is particularly effective for targeting sulfhydryl groups.[1][2]

The primary application of this reagent involves a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile from the peptide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. The piperidine-4-carboxylate moiety offers a structural scaffold that can be further modified or may influence the solubility and pharmacokinetic properties of the final conjugate.

II. Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Peptide Conjugate

Potential Cause Explanation Recommended Solution
Incorrect pH of the reaction buffer The primary target for the bromoacetyl group is the sulfhydryl group of cysteine, which is most reactive in its thiolate anion form (S⁻). The pKa of the cysteine thiol is approximately 8.3. At pH values significantly below this, the concentration of the reactive thiolate is low, slowing down the desired reaction.[1]Adjust the reaction buffer to a pH between 7.0 and 8.5. A common choice is a phosphate or bicarbonate buffer.[1]
Hydrolysis of the bromoacetyl group The bromoacetyl group can undergo hydrolysis, especially at higher pH values, rendering it inactive. This side reaction competes with the desired conjugation.While a pH of 7.0-8.5 is recommended for the reaction with cysteine, avoid excessively high pH (>9.0) for prolonged periods. Prepare the bromoacetyl-modified peptide solution immediately before use.
Suboptimal Reagent Concentration The rate of the bimolecular reaction depends on the concentration of both reactants. If the concentration of either the bromoacetylated reagent or the peptide is too low, the reaction will proceed slowly.For intermolecular conjugations, ensure adequate concentrations of both reactants. For intramolecular cyclization, lower peptide concentrations (e.g., 1 mg/mL or less) are typically used to favor cyclization over polymerization.[1]
Degradation of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate The reagent is sensitive to moisture and can degrade over time. It should be stored in a cool, dry place.[3]Store the reagent under inert gas if possible, and in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent condensation.

Issue 2: Presence of Multiple Products in the Final Reaction Mixture

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Reaction with other nucleophilic residues | Besides cysteine, other amino acid side chains can react with the bromoacetyl group, particularly at higher pH values. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[4][5][6] | To enhance selectivity for cysteine, perform the reaction at a pH between 6.5 and 7.5. At this pH, the cysteine thiol is sufficiently nucleophilic, while the amino groups of lysine (pKa ~10.5) are predominantly protonated and less reactive.[4] | | Dimerization or Polymerization of the Peptide | If the peptide contains both a bromoacetyl group and a free sulfhydryl group (from cysteine), intermolecular reactions can lead to the formation of dimers or polymers.[7] | To favor intramolecular cyclization over polymerization, perform the reaction at a high dilution (typically ≤ 1 mg/mL).[1] The reaction progress can be monitored by HPLC to determine the optimal reaction time. | | Oxidation of Methionine Residues | The thioether side chain of methionine can be oxidized to methionine sulfoxide, especially if the reaction is exposed to air for extended periods.[5] | Degas all buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Troubleshooting Workflow

troubleshooting_workflow start Problem Observed low_yield Low Yield of Conjugate start->low_yield multiple_products Multiple Products Observed start->multiple_products check_ph Verify Reaction pH low_yield->check_ph check_reagents Assess Reagent Quality & Concentration low_yield->check_reagents multiple_products->check_ph check_conditions Review Reaction Conditions (Dilution, Atmosphere) multiple_products->check_conditions ph_low pH too low (<7.0)? check_ph->ph_low ph_high pH too high (>8.5)? check_ph->ph_high reagent_degraded Reagent Degraded? check_reagents->reagent_degraded concentration_low Concentration too low? check_reagents->concentration_low high_dilution Reaction at high dilution? check_conditions->high_dilution inert_atmosphere Inert atmosphere used? check_conditions->inert_atmosphere adjust_ph_up Adjust pH to 7.0-8.5 ph_low->adjust_ph_up Yes adjust_ph_down Lower pH to 7.5-8.5 to minimize hydrolysis ph_high->adjust_ph_down Yes use_fresh_reagent Use fresh, properly stored reagent reagent_degraded->use_fresh_reagent Yes increase_concentration Increase reactant concentrations concentration_low->increase_concentration Yes adjust_dilution For cyclization, ensure high dilution. For polymerization, increase concentration. high_dilution->adjust_dilution No use_inert_atmosphere Degas buffers and use inert atmosphere inert_atmosphere->use_inert_atmosphere No

Caption: Troubleshooting logic for bromoacetyl reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a bromoacetyl group with a cysteine-containing peptide?

The reaction of a bromoacetyl group with a cysteine residue is highly pH-dependent.[1] The optimal pH is generally between 7.0 and 8.5. In this range, a sufficient amount of the cysteine's sulfhydryl group is deprotonated to the more nucleophilic thiolate anion, leading to an efficient reaction.[1]

Q2: Can Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate react with other amino acids besides cysteine?

Yes, while highly selective for cysteine at neutral to slightly basic pH, the bromoacetyl group can react with other nucleophilic amino acid side chains, especially as the pH increases.[4] These include:

  • Lysine: The ε-amino group of lysine becomes more reactive at pH values approaching its pKa (~10.5).

  • Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 6.[6]

  • Methionine: The thioether in methionine can be alkylated, although this reaction is generally slower than with cysteine.[5]

To maximize selectivity for cysteine, it is recommended to perform the reaction at a pH of around 7.0.[4]

Q3: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product peak. The consumption of free sulfhydryl groups can also be monitored using Ellman's reagent.[1]

Q4: What is the best way to store Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate?

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[3][8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.

Q5: Can I use this reagent for intramolecular cyclization of a peptide?

Yes, this reagent is suitable for introducing a bromoacetyl group into a peptide that also contains a cysteine residue to facilitate intramolecular cyclization.[1] To favor cyclization over intermolecular polymerization, the reaction should be carried out under high dilution (e.g., a peptide concentration of 1 mg/mL or less).[1]

IV. Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Cysteine-Containing Peptide
  • Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (or a bromoacetyl-modified peptide) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution. A 1.5 to 2-fold molar excess of the bromoacetyl reagent over the peptide is typically sufficient.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC until the starting peptide is consumed.

  • Quenching: Quench any unreacted bromoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of ~10-20 mM.

  • Purification: Purify the resulting conjugate by RP-HPLC.

  • Characterization: Confirm the identity of the product by mass spectrometry. The conjugated product should have a mass corresponding to the sum of the peptide and the modifying group, minus the mass of HBr.

Visualizing the Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products peptide Peptide-SH (Cysteine) conjugate Peptide-S-CH2-CO-R (Thioether Bond) peptide->conjugate reagent Br-CH2-CO-R (Bromoacetyl Reagent) reagent->conjugate conditions pH 7.0 - 8.5 Room Temperature byproduct HBr conjugate->byproduct Displaced

Caption: Bromoacetyl conjugation with a cysteine residue.

V. References

  • ChemBK. (2024). Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. U.S. Patent No. WO1992022318A1. Google Patents. Retrieved from

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nɛ-[N-(bromoacetyl)-β-alanyl]-L-lysine and its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458–463. Retrieved from [Link]

  • Briand, J. P., Muller, S., & Van Regenmortel, M. H. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 125-133. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716. Google Patents. Retrieved from

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Lilly, J. L., et al. (2018). Investigating Peptide‐Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N‐Terminal and Lysine Acetyltransferases. ChemBioChem, 19(19), 2056-2064. Retrieved from [Link]

  • Pal, R., & Selvakumar, N. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 2(6), 458-463. Retrieved from [Link]

  • Orlandi, C. (2023). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Chase, J. F., & Tubbs, P. K. (1966). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. Biochemical Journal, 100(2), 47P-48P. Retrieved from [Link]

Sources

Technical Support Center: Post-Reaction Processing of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Quenching & Workup Strategies Target Molecule: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate CAS Registry Number: 139199-00-5 (Generic derivative classification)[1][2]

Introduction: The Kinetic vs. Thermodynamic Challenge

The synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate typically involves the acylation of ethyl isonipecotate with bromoacetyl bromide.[1][2] This reaction presents a specific chemoselective challenge during the quench phase. You are managing three reactive functionalities simultaneously:

  • The

    
    -Bromoacetyl Group:  A highly reactive electrophile susceptible to nucleophilic attack (
    
    
    
    ) by water or hydroxide (hydrolysis to the alcohol) or polymerization.[1][2]
  • The Ethyl Ester: Susceptible to hydrolysis under strongly basic conditions (

    
    ) or strongly acidic conditions with heat.[1][2]
    
  • The Amide Bond: Generally stable, but can degrade under harsh reflux.[1][2]

The goal of the quench is to destroy excess bromoacetyl bromide and neutralize the hydrobromic acid (HBr) by-product without triggering the degradation of the


-bromo moiety or the ester.

Module 1: The Chemistry of the Quench

Understanding the mechanism of failure is the first step to preventing it. The diagram below illustrates the decision matrix for quenching this specific reaction.

Critical Decision Tree: Quenching Logic

QuenchLogic Start Reaction Complete (DCM/THF Solvent) CheckTemp Check Temperature (Must be < 5°C) Start->CheckTemp Decision Choose Quench Method CheckTemp->Decision MethodA Method A: Mild Acidic (Preferred for Stability) Decision->MethodA High Purity Req. MethodB Method B: Buffered Basic (Risk of Hydrolysis) Decision->MethodB Acid-Sensitive Impurities OutcomeA Product Intact Excess Amine Removed MethodA->OutcomeA OutcomeB Risk: Br Displacement Risk: Ester Hydrolysis MethodB->OutcomeB

Figure 1: Decision tree for selecting the appropriate quenching methodology based on stability requirements.

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by medicinal chemists working with


-haloamides.
Q1: I see a new spot on TLC just below my product after workup. What is it?

Diagnosis: This is likely the


-hydroxy impurity  (Ethyl 1-(2-hydroxyacetyl)piperidine-4-carboxylate).[1][2]
  • Cause: The quench was too basic (pH > 9) or too hot.[2] Hydroxide ions (

    
    ) are strong nucleophiles and will displace the bromine atom.[1][2]
    
  • Solution: Switch to Method A (Acidic Quench) . If you must use a base to neutralize, use solid Sodium Bicarbonate (

    
    ) added slowly to a biphasic system at 0°C, rather than a strong liquid base like NaOH.[1]
    
Q2: My ester ethyl group disappeared (Product Mass - 28).

Diagnosis: Hydrolysis of the ethyl ester to the carboxylic acid.

  • Cause: Prolonged exposure to aqueous base or strong acid with heat.[1][2]

  • Solution: Ensure the internal temperature never exceeds 5°C during the quench. Process the organic layer immediately; do not let the biphasic mixture stir overnight.

Q3: The reaction turned into a solid emulsion.

Diagnosis: Formation of piperidine hydrobromide salts or TEA-HBr salts that are not fully solubilized.[1][2]

  • Cause: Insufficient aqueous volume or similar densities of organic/aqueous layers.[1][2]

  • Solution: Add Brine (Saturated NaCl) to the aqueous layer to increase density difference. Filter the biphasic mixture through a pad of Celite if fine precipitates persist.[2]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Cold Acid" Quench (Recommended)

Best for preventing bromine displacement and ester hydrolysis.

Reagents:

  • 1M HCl (Cold, 4°C)

  • Dichloromethane (DCM)[1]

  • Brine[3]

Procedure:

  • Cool: Cool the reaction mixture (DCM solvent) to 0°C using an ice/water bath.

  • Dilute: Dilute the reaction with an equal volume of cold DCM.

  • Quench: Add 1M HCl dropwise.

    • Why? This converts excess amine base (TEA/DIPEA) into water-soluble salts and hydrolyzes excess bromoacetyl bromide to bromoacetic acid (water-soluble).[1][2]

    • Volume: Use approx. 20% of the organic reaction volume.[2]

  • Separate: Transfer to a separatory funnel. Shake vigorously and separate the layers.[2]

  • Wash: Wash the organic layer sequentially with:

    • Water (1x)

    • Saturated Brine (1x)[1]

  • Dry: Dry over Anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is acceptable but can be slightly Lewis acidic;
    
    
    is gentler.[1][2]
Protocol B: The Buffered Bicarbonate Quench

Use only if your specific derivative is acid-labile.

Reagents:

  • Saturated

    
     solution (Cold)[1]
    
  • Ethyl Acetate or DCM[1][2][4]

Procedure:

  • Cool: Cool reaction to -5°C to 0°C .

  • Quench: Slowly add Saturated

    
     .
    
    • Caution: Massive

      
       evolution will occur.[1][2] Add dropwise to prevent "volcanoing."
      
  • Monitor pH: Check the aqueous layer pH. Stop adding base once pH reaches 7-8.[1][2] Do not exceed pH 8.

  • Rapid Workup: Immediately separate layers. Do not allow the product to sit in the slightly basic aqueous environment.

Module 4: Data & Stability Profile

Table 1: Stability of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

ConditionStability RatingOutcome / Risk
Acidic (1M HCl, 0°C) High Product stable; Amine salts removed.[1][2]
Neutral (Water, 25°C) Moderate Slow hydrolysis of Br over time (days).[1][2]
Basic (1M NaOH, 0°C) Low Rapid hydrolysis of Ester; Displacement of Br.[1]
Basic (Sat.

, 0°C)
Moderate Stable if processed quickly (<30 mins).[1][2]
Thermal (>40°C) Low Risk of polymerization/alkylation.[1][2]

Module 5: Safety & Waste Handling

Critical Warning:


-Bromoacetyl derivatives are potent alkylating agents .[1][2] They can alkylate DNA and proteins.[1][2]
  • Lachrymator: Bromoacetyl bromide is a severe lachrymator (tear gas).[1][2] All quenching must occur in a fume hood.[2]

  • Skin Contact: These compounds are potential sensitizers.[1][2] Double-gloving (Nitrile) is required.[1][2]

  • Waste Disposal:

    • Do not mix quench waste with general organic waste immediately if unreacted bromoacetyl bromide is present.[1][2]

    • Treat aqueous waste streams with dilute ammonia or thiosulfate to quench any remaining alkylating potential before disposal, per local EHS regulations.[1][2]

References
  • Vertex AI Search. (2025).[1][2] Synthesis and Workup of Alpha-Bromoacetamide Reactions. Retrieved from 5.[1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Coupling of α-bromoamides and unactivated alkenes. Retrieved from 6.[1][2]

  • PubChem. (2025).[1][2] Ethyl 4-piperidinecarboxylate Compound Summary. Retrieved from 2.[1][2]

  • Google Patents. (2016).[1][2] Method for the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters (WO2016071792A1).[1][2] Retrieved from 4.[1][2]

  • Guidechem. (2025).[1][2] Bromoacetyl bromide Properties and Applications. Retrieved from 7.

Sources

Technical Support Center: Purification of Products from "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols Reference Molecule: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS: N/A - Derivative of CAS 1126-09-6)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have utilized Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate as an electrophilic linker or scaffold building block. This molecule acts as a "heterobifunctional" reagent: it contains an electrophilic


-bromoamide for alkylation (

) and an ethyl ester for subsequent diversification.

The purification of its reaction products presents a specific set of challenges: hydrolytic instability of the ester , toxicity of residual alkylating agents , and polarity issues during chromatography. This guide addresses these specific pain points.

Module 1: Critical Impurity Analysis

Before attempting purification, you must identify what you are fighting. In reactions where this bromoacetyl piperidine is the electrophile (reacting with a nucleophile,


), the reaction mixture typically contains the following species:
ComponentChemical NatureSeparation Challenge
Target Product Amine/Thiol-alkylated amide esterModerate Polarity. pH sensitive.
Excess Electrophile Unreacted Bromoacetyl starting materialToxic/Lachrymator. Co-elutes with product.
Hydrolyzed Byproduct Carboxylic acid (Ethyl ester hydrolysis)High Polarity. Streaks on silica.
Elimination Product Acrylamide derivative (rare but possible)UV active impurity.
Protonated Nucleophile Excess Amine salt (

)
Very Polar. Sticks to baseline.
Impurity Generation Pathway

ReactionPathways SM Starting Material (Bromoacetyl Electrophile) Product Target Product (Alkylated Adduct) SM->Product + Nuc-H (SN2) Impurity2 Impurity B: Hydroxy-Acetyl (Bromide Hydrolysis) SM->Impurity2 + H2O (Hydrolysis) Nuc Nucleophile (Amine/Thiol) Impurity1 Impurity A: Hydrolyzed Acid (Ester Cleavage) Product->Impurity1 + OH-/H+ (Ester Hydrolysis)

Figure 1: Reaction pathways showing the generation of the target product versus common hydrolytic impurities.

Module 2: Phase 1 Troubleshooting - Quench & Extraction

Issue: "I cannot separate the excess bromoacetyl starting material from my product."

Diagnosis: The starting material is a neutral amide with similar polarity to your product. Standard acid/base extraction often fails because the amide functionality does not protonate easily, and the ester prevents the use of strong bases.

Protocol: Chemoselective Scavenging

Do not rely on crystallization alone. Use a Solid-Supported Scavenger to covalently bind the toxic excess electrophile.

  • Calculate Excess: Estimate the remaining equivalents of bromoacetyl starting material (via LCMS/TLC).

  • Select Resin: Use a Thiol-functionalized silica or polystyrene resin (e.g., Si-Thiol or MP-TMT). The thiol is a "soft" nucleophile that reacts rapidly with the

    
    -bromoamide.
    
  • Execution:

    • Add 2–3 equivalents of resin relative to the excess starting material.

    • Stir gently at room temperature for 1–4 hours.

    • Filter the resin.[1][2] The filtrate contains your product; the toxic bromide remains on the beads.

Why this works: This method avoids aqueous workup entirely, preventing ester hydrolysis [1].

Alternative: Aqueous Workup (If Resin Unavailable)

If you must use extraction, strictly control pH to preserve the ethyl ester.

  • Wash 1: Dilute Citric Acid (5% aq, pH ~4). Removes excess amine nucleophiles.

  • Wash 2: Sat.

    
     (Rapid wash, <2 mins). Neutralizes acid; do not soak or the ester will hydrolyze.
    
  • Wash 3: Brine.[3][4][5] Drying.

Module 3: Phase 2 Troubleshooting - Chromatography

Issue: "My product streaks on the column or co-elutes with impurities."

Diagnosis: The piperidine ring and the amide bond create a highly polar molecule. If your nucleophile was an amine, the product is likely basic, causing interaction with silanols on the silica gel.

Optimized Mobile Phases
MethodSolvent SystemAdditiveReason
Standard Normal Phase DCM : MeOH (95:5 to 90:10)0.1% NH₄OH Ammonia deactivates silica acidity, preventing streaking of amine products.
Alternative Normal Phase Ethyl Acetate : HexanesN/AOnly works if the nucleophile side-chain is very lipophilic.
Reverse Phase (C18) Water : Acetonitrile0.1% Formic Acid Preferred for high purity. The ester is stable in dilute formic acid during the run time.

Warning: Do not use Trifluoroacetic Acid (TFA) in high concentrations if you plan to concentrate by rotovap with heat, as it may promote transesterification or hydrolysis over time.

Module 4: Stability & Storage FAQs

Q: Why is my purified product turning yellow/brown? A: This is likely the "Finkelstein Scrambling" or oxidation.

  • Bromide Trace: If residual bromide ions are present (from the leaving group) and the product is stored in acetone/alcohol, discoloration occurs.

  • Amine Oxidation: If your product contains a secondary/tertiary amine, it is susceptible to N-oxidation in air.

  • Fix: Store the product as a salt (e.g., HCl or Formate salt) if the ester stability permits, or store under Argon at -20°C.

Q: Can I saponify the ethyl ester to the acid after the reaction? A: Yes, but be careful. The amide bond is robust, but the


-carbon (between the nitrogen and carbonyl) can epimerize if chiral.
  • Protocol: Use LiOH in THF/Water (1:1) at 0°C. Monitor by LCMS. Do not heat, or you risk hydrolyzing the amide [2].

Module 5: Advanced Workflow Logic

Use this decision tree to determine your purification strategy based on the nucleophile used.

PurificationLogic Start Reaction Complete CheckNuc Nucleophile Type? Start->CheckNuc Amine Amine (Basic) CheckNuc->Amine Thiol Thiol/Phenol (Acidic) CheckNuc->Thiol ResinStep Add Thiol-Resin (Scavenge Electrophile) Amine->ResinStep Step 1 Thiol->ResinStep Step 1 AcidWash Dilute Citric Acid Wash (Remove excess Amine) ResinStep->AcidWash Step 2 BaseWash Dilute NaHCO3 Wash (Remove excess Thiol) ResinStep->BaseWash Step 2 Column Flash Chromatography (DCM/MeOH/NH3) AcidWash->Column Step 3 BaseWash->Column Step 3

Figure 2: Decision tree for workup based on the nucleophile partner.

References

  • Biotage. (n.d.).[6] Metal Scavenger User Guide. Retrieved from (General reference for resin scavenging protocols).

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from (Mechanistic grounding for ester/amide hydrolysis).

  • National Institutes of Health (PubChem). (2025). Ethyl 4-piperidinecarboxylate Compound Summary. Retrieved from (Physical property data).

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture (US5632898A). Retrieved from .

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific reagents before handling. The


-bromoamide starting material is a potent alkylating agent and lachrymator.

Sources

Navigating the Bromoacetyl Group: A Technical Support Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing the reactivity of the bromoacetyl group. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging functional group in their synthetic endeavors. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering troubleshooting advice and in-depth FAQs to ensure the success of your reactions.

Understanding the Bromoacetyl Group: A Double-Edged Sword

The bromoacetyl group is a powerful tool in chemical synthesis, prized for its ability to act as a potent electrophile. Its reactivity stems from the presence of both a carbonyl group and an alpha-bromo substituent. This dual nature allows for nucleophilic attack at two primary sites: the carbonyl carbon and the carbon bearing the bromine atom.[1] This inherent reactivity, while advantageous for forming covalent bonds, also presents challenges in controlling selectivity and preventing unwanted side reactions.

This guide will equip you with the knowledge to harness the reactivity of the bromoacetyl group, troubleshoot common issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with the bromoacetyl group.

Q1: What is the primary mechanism of reaction for the bromoacetyl group with nucleophiles?

The bromoacetyl group primarily reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism at the alpha-carbon, displacing the bromide ion.[2] The electrophilicity of this carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Q2: What is the typical order of reactivity for common biological nucleophiles with the bromoacetyl group?

The general order of nucleophilicity, and thus reactivity with the bromoacetyl group, is:

Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr)[2]

This makes the bromoacetyl group a particularly effective tool for selectively targeting cysteine residues in peptides and proteins.[3]

Q3: How does pH influence the reaction of a bromoacetyl group with a thiol?

The reaction between a bromoacetyl group and a thiol is highly pH-dependent.[3][4] For the reaction to proceed efficiently, the thiol must be in its more nucleophilic thiolate form (S-). The pKa of a typical cysteine thiol is around 8.3.[5] Therefore, running the reaction at a pH between 7.5 and 8.5 ensures a sufficient concentration of the thiolate anion to drive the reaction forward without promoting significant hydrolysis of the bromoacetyl group.[6]

Q4: What are the main side reactions to be aware of when using a bromoacetyl group?

The most common side reaction is hydrolysis of the bromoacetyl group, particularly at higher pH values, which leads to the formation of a hydroxyacetyl group and bromide.[7] Other potential side reactions include reaction with other nucleophiles present in the reaction mixture, such as amines, and for some substrates, elimination reactions.

Q5: Can I use a bromoacetyl group in the presence of other sensitive functional groups?

Yes, but it requires careful planning and potentially the use of protecting groups.[8][9] The high reactivity of the bromoacetyl group means it can react with a variety of functional groups. If your molecule contains other nucleophilic sites that you do not want to modify, you will need to protect them before introducing the bromoacetyl group.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Low Yield of Bromoacetylation

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Insufficient Reagent The stoichiometry of the bromoacetylating agent (e.g., bromoacetyl bromide or bromoacetic anhydride) may be too low.Increase the molar excess of the bromoacetylating agent. A 1.5 to 5-fold excess is a good starting point.
Low Reaction Temperature While low temperatures can help control side reactions, they can also significantly slow down the desired reaction.If the reaction is sluggish, consider gradually increasing the temperature. However, monitor for the formation of byproducts. For some reactions, maintaining a temperature between -10°C and 0°C is crucial.[10]
Steric Hindrance The nucleophilic site on your substrate may be sterically hindered, preventing the approach of the bromoacetylating agent.Consider using a smaller bromoacetylating agent or a different synthetic route. In some cases, prolonged reaction times may be necessary.
Poor Solubility If the reactants are not well-solubilized, the reaction rate will be slow.Choose a solvent system in which all reactants are soluble. For reactions in aqueous media, the addition of a co-solvent like DMF or DMSO can improve solubility.
Incorrect pH For reactions involving nucleophiles like amines or thiols, the pH must be optimized to ensure the nucleophile is in its reactive form.For amines, a slightly basic pH (around 8-9) is generally optimal. For thiols, a pH of 7.5-8.5 is recommended.[6]
Issue 2: Formation of Multiple Products or Side Products

Potential Causes & Solutions

Cause Explanation Troubleshooting Steps
Reaction with Multiple Nucleophilic Sites If your substrate has multiple nucleophilic sites with similar reactivity, you may get a mixture of products.Utilize protecting groups to block all but the desired reaction site.[8][9] Alternatively, you may be able to achieve selectivity by carefully controlling the reaction conditions (e.g., pH, temperature, stoichiometry).
Hydrolysis of Bromoacetyl Group At high pH or in the presence of water, the bromoacetyl group can hydrolyze to a hydroxyacetyl group.[7]Perform the reaction under anhydrous conditions if possible. If water is required, maintain the pH as low as is feasible for the desired reaction to proceed and keep the reaction time to a minimum.
Over-alkylation If the product of the initial reaction is still nucleophilic, it can react with another molecule of the bromoacetylating agent.Use a stoichiometric amount of the bromoacetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.
Elimination Reactions In some cases, particularly with hindered bases, elimination of HBr can occur to form an α,β-unsaturated carbonyl compound.Use a non-hindered base and carefully control the reaction temperature.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving the bromoacetyl group.

Protocol 1: General Procedure for Bromoacetylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine using bromoacetyl bromide.

Materials:

  • Substrate containing a primary amine

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Substrate: In a round-bottom flask, dissolve the amine-containing substrate (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Reaction: Cool the solution to 0°C in an ice bath.

  • Add Base: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Add Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 to 1.2 equivalents) dropwise to the cooled solution. Caution: Bromoacetyl bromide is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash: Wash the combined organic layers with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Modification of a Cysteine Thiol with a Bromoacetyl Group

This protocol outlines the selective alkylation of a cysteine thiol in a peptide or protein.

Materials:

  • Peptide or protein containing a free cysteine residue

  • Bromoacetyl-containing reagent (e.g., N-bromoacetyl-N-methyl-L-alanine)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching agent (e.g., dithiothreitol (DTT) or 2-mercaptoethanol)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Prepare Solutions: Prepare a stock solution of the peptide or protein in the phosphate buffer. Prepare a stock solution of the bromoacetyl reagent in a water-miscible organic solvent (e.g., DMF or DMSO).

  • Reaction Setup: In a microcentrifuge tube or a small reaction vial, add the peptide or protein solution.

  • Add Reagent: Add a 5- to 20-fold molar excess of the bromoacetyl reagent to the peptide or protein solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[6] The optimal time should be determined empirically.

  • Quench the Reaction: Add an excess of a quenching agent (e.g., DTT to a final concentration of 10-20 mM) to react with any unreacted bromoacetyl reagent.[6]

  • Purification: Purify the modified peptide or protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.[6]

  • Characterization: Confirm the modification using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizing the Chemistry

Diagrams can help clarify the relationships and processes involved in managing bromoacetyl group reactivity.

Bromoacetyl_Reactivity Bromoacetyl Bromoacetyl Group (R-CO-CH2Br) Desired_Product Covalent Adduct (R-CO-CH2-Nu) Bromoacetyl->Desired_Product SN2 Reaction Side_Product Side Products (e.g., Hydrolysis) Bromoacetyl->Side_Product Unwanted Reactions Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Desired_Product

Caption: Reaction pathways of the bromoacetyl group.

Troubleshooting_Workflow Start Low Reaction Yield? Check_Stoichiometry Adjust Reagent Stoichiometry Start->Check_Stoichiometry Yes Check_Temp Optimize Temperature Check_Stoichiometry->Check_Temp Check_pH Verify and Adjust pH Check_Temp->Check_pH Check_Solubility Improve Solubility Check_pH->Check_Solubility Successful_Reaction Successful Reaction Check_Solubility->Successful_Reaction

Caption: A troubleshooting workflow for low-yield bromoacetylation reactions.

Conclusion

The bromoacetyl group is a valuable asset in the synthetic chemist's toolkit. By understanding its reactivity, anticipating potential side reactions, and employing systematic troubleshooting, researchers can effectively utilize this functional group to achieve their synthetic goals. This guide provides a foundation for navigating the complexities of bromoacetyl chemistry, empowering you to design and execute more robust and successful experiments.

References

  • Kovach, I. M., & Hogg, J. L. (1984). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Bioorganic Chemistry, 12(3), 213-224. Retrieved from [Link]

  • da Silva, A. C., et al. (2019). Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals. ChemInform, 32(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetic acid. PubChem Compound Database. Retrieved from [Link]

  • Various Authors. (n.d.). Bromoacetyl Bromide | Request PDF. ResearchGate. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 847935. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 101-109. Retrieved from [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 101-109. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2017). Unexpected transformations of 3-(bromoacetyl)coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. Tetrahedron Letters, 58(15), 1475-1478. Retrieved from [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Substitution of α-Bromo Acids. Retrieved from [Link]

  • Nicque, M., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. Journal of the Tunisian Chemical Society, 20(1), 1-9. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • Govardhan, C. P., & Pratt, R. F. (1987). Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99. Biochemistry, 26(11), 3385-3395. Retrieved from [Link]

  • Lim, C. S., & Choi, M. J. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(11), 4478. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Williams, D. L., & Aldred, S. E. (1982). Inhibition of nitrosation of amines by thiols, alcohols and carbohydrates. Food and Chemical Toxicology, 20(1), 79-81. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Haugland, R. P. (n.d.). Thiol-Reactive Probes. ResearchGate. Retrieved from [Link]

Sources

Navigating the Stability of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate now have a dedicated resource for troubleshooting potential degradation issues. This comprehensive technical support center provides in-depth guidance on the stability of this key synthetic intermediate, offering practical solutions to common experimental challenges.

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a valuable building block in medicinal chemistry. However, its α-halo ketone and ester functionalities render it susceptible to specific degradation pathways that can impact experimental outcomes and product purity. This guide, structured in a user-friendly question-and-answer format, addresses these challenges head-on, providing the scientific rationale behind the troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate that influence its stability?

A1: The molecule's reactivity and potential for degradation are primarily governed by two functional groups:

  • α-Bromo Ketone: The bromine atom positioned alpha to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic substitution reactions.[1][2][3] The carbonyl group also acidifies the α-protons, which can lead to enolate formation under basic conditions.[3]

  • Ethyl Ester: The ester group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.

Q2: What is the most common degradation pathway I should be concerned about?

A2: Hydrolysis is a significant concern for both the α-bromo ketone and the ethyl ester moieties. The presence of water, especially in combination with acidic or basic catalysts, can lead to the cleavage of these functional groups. The α-bromo ketone can be hydrolyzed to an α-hydroxy ketone, while the ethyl ester can be hydrolyzed to a carboxylic acid.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution plays a critical role in the degradation of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

  • Acidic Conditions: Acid-catalyzed hydrolysis of the ethyl ester can occur. While the α-bromo ketone is generally more stable under acidic conditions, prolonged exposure can still lead to degradation.

  • Basic Conditions: Basic conditions can promote the hydrolysis of both the ester and the α-bromo ketone. Furthermore, strong bases can lead to the formation of α-haloenolate ions, which can participate in side reactions.[3] The Favorskii rearrangement is a potential side reaction for α-halo ketones in the presence of a strong base.[1]

Q4: Can this compound degrade upon exposure to light?

A4: While many organic molecules are susceptible to photodegradation, piperidine derivatives, in general, are more prone to oxidation initiated by other factors.[4][5][6] However, it is always good practice to store reactive intermediates like this protected from light to minimize any potential for photolytically induced degradation pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in experimental settings.

Issue 1: Low yield or formation of unexpected byproducts in a reaction.

  • Potential Cause: Degradation of the starting material due to improper storage or handling. The compound is sensitive to moisture and should be stored in a cool, dry place.[7][8]

  • Troubleshooting Steps:

    • Verify Purity: Before use, confirm the purity of the Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate using an appropriate analytical technique such as ¹H NMR or LC-MS.

    • Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Control Reaction Temperature: The bromoacetyl group is reactive.[7][10] Running reactions at lower temperatures can help to minimize side reactions and degradation.

    • pH Control: If the reaction conditions are not neutral, consider if the pH is contributing to degradation. Buffer the reaction mixture if necessary.

Issue 2: The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate during a reaction or upon storage.

  • Potential Cause: This often indicates the formation of the carboxylic acid via hydrolysis of the ethyl ester. The carboxylic acid is significantly more polar than the starting ester.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the impurity if possible and characterize it by LC-MS or NMR to confirm its identity.

    • Minimize Water Contamination: Review the experimental setup to identify and eliminate any sources of moisture.

    • Optimize Work-up Procedure: During aqueous work-ups, minimize the contact time with acidic or basic aqueous layers. Use of a buffered wash may be beneficial.

Issue 3: Difficulty in achieving complete conversion in a nucleophilic substitution reaction at the α-bromo position.

  • Potential Cause: The nucleophile may not be sufficiently reactive, or it may be acting as a base, leading to competing elimination or other side reactions.

  • Troubleshooting Steps:

    • Choice of Nucleophile: Less basic nucleophiles are generally preferred for reactions with α-halo ketones to avoid enolate formation.[3]

    • Solvent Effects: The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic substitution.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote degradation. A careful optimization of the reaction temperature is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate under Various pH Conditions

This protocol outlines a method to evaluate the stability of the compound in different buffered solutions.

Parameter Condition
Buffers pH 4 (Acetate), pH 7 (Phosphate), pH 9 (Borate)
Concentration 1 mg/mL
Temperature Room Temperature (20-25°C)
Time Points 0, 2, 4, 8, 24 hours
Analysis HPLC with UV detection

Methodology:

  • Prepare stock solutions of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add an aliquot of the stock solution to each of the buffer solutions to achieve the final concentration.

  • At each time point, withdraw a sample, quench any further reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

  • Monitor the disappearance of the parent peak and the appearance of any degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

Hydrolysis_Pathway A Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate B Ethyl 1-(2-hydroxyacetyl)piperidine-4-carboxylate (Hydrolysis of α-bromo ketone) A->B H₂O C 1-(2-Bromoacetyl)piperidine-4-carboxylic acid (Hydrolysis of ester) A->C H₂O (acid/base)

Caption: Potential hydrolytic degradation pathways.

Base_Mediated_Side_Reaction A Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate B α-Haloenolate A->B Strong Base C Favorskii Rearrangement Products B->C Rearrangement

Caption: Potential base-mediated side reaction.

This technical support guide is intended to provide a foundational understanding of the stability of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate and to assist researchers in troubleshooting common experimental challenges. For further in-depth information, please consult the referenced literature.

References

  • Sysem Chem. Bromoacetyl Bromide MSDS/SDS. Available at: [Link]

  • ChemBK. Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. Available at: [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

  • Valiveti, C. K., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 630-638. Available at: [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

  • Chemistry LibreTexts. 17.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

  • JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Available at: [Link]

  • White Rose Research Online. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Available at: [Link]

  • PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • ChemRxiv. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • iris.unina.it. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. Available at: [Link]

  • Taxation and Customs Union. ILIADe database List of analytical methods - January 2022. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Cysteine Alkylation: Iodoacetamide vs. The Novel Reagent Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in proteomics, structural biology, and drug development, the precise and selective modification of cysteine residues is a cornerstone of experimental design. The thiol group of cysteine is a potent nucleophile, making it a prime target for covalent labeling to prevent disulfide bond formation, introduce probes, or map protein structures and interactions. For decades, iodoacetamide (IAM) has been the workhorse for this application, a reliable and well-characterized alkylating agent.

The Mechanism: A Tale of Two Haloacetamides

Both iodoacetamide and its bromo-counterpart, E12BAP4C, operate via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction. The key player is the deprotonated cysteine residue, the thiolate anion (-S⁻), which acts as the nucleophile.[1] This thiolate attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide (iodide or bromide) and forming a stable, irreversible thioether bond.[2][3]

The reaction's efficiency is highly dependent on pH. The pKa of the cysteine thiol group is typically around 8.3, meaning that at physiological pH (~7.4), only a fraction of cysteines are in the reactive thiolate form. Increasing the pH to 8.0 or higher deprotonates the thiol group, significantly accelerating the alkylation rate.[2][4]

Mechanism of Iodoacetamide Cysteine Labeling

IAM_Mechanism cluster_reactants Reactants cluster_product Product IAM Iodoacetamide (I-CH₂-CO-NH₂) Product S-Carboxamidomethyl-Cysteine (Protein-S-CH₂-CO-NH₂) IAM->Product Forms Thioether Bond Iodide Iodide Ion (I⁻) IAM->Iodide Leaving Group Cys Deprotonated Cysteine (Protein-S⁻) Cys->IAM SN2 Attack E12BAP4C_Mechanism cluster_reactants Reactants cluster_product Product E12BAP4C Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (Br-CH₂-CO-Pip-COOEt) Product Alkylated Cysteine Adduct (Protein-S-CH₂-CO-Pip-COOEt) E12BAP4C->Product Forms Thioether Bond Bromide Bromide Ion (Br⁻) E12BAP4C->Bromide Leaving Group Cys Deprotonated Cysteine (Protein-S⁻) Cys->E12BAP4C SN2 Attack

Caption: Predicted SN2 reaction of E12BAP4C with a cysteine thiolate.

Head-to-Head Comparison: Key Performance Attributes

When evaluating a new labeling reagent against an established one, several key parameters must be considered. Here, we compare the known performance of iodoacetamide with the predicted characteristics of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

FeatureIodoacetamide (IAM)Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (E12BAP4C)Rationale & Experimental Considerations
Reactive Group α-iodoacetamideα-bromoacetamideBoth are haloacetamides that react via an SN2 mechanism.
Reactivity HighPredicted: High, but likely lower than IAMIodide is a better leaving group than bromide, suggesting IAM will react faster under identical conditions. [5]This should be tested experimentally by measuring reaction rates.
Selectivity Primarily Cys; known off-target reactionsPredicted: Similar to other bromoacetamidesIAM can react with Met, His, Lys, Tyr, and N-terminal amino groups, especially at higher pH, concentrations, or longer incubation times. [3][4][6]Bromoacetamide is expected to have a similar off-target profile. [5]
Molecular Weight 184.96 g/mol 292.15 g/mol The larger mass of E12BAP4C will result in a larger mass shift (+211.08 Da) upon labeling compared to IAM (+57.02 Da), which is easily detectable by mass spectrometry.
Resulting Adduct S-carboxamidomethyl-cysteineS-(1-(ethoxycarbonyl)piperidin-4-yl)carbonylmethyl-cysteineThe adduct from E12BAP4C is significantly more complex and introduces a bulky piperidine ring and an ethyl ester, which could be useful for specific applications or potentially induce steric hindrance.
Adduct Stability Stable thioether bond. [2]The S-carboxymethylcysteine product is stable, though its sulfone derivative can be unstable to acid hydrolysis. [7]Predicted: Stable thioether bondThe core thioether linkage is expected to be highly stable. The stability of the piperidine and ester moieties under various experimental conditions (e.g., acid hydrolysis for amino acid analysis) would need to be validated.
Optimal pH 7.5 - 8.5Predicted: 7.5 - 8.5The reaction is dependent on the deprotonation of the cysteine thiol, so a basic pH is required for efficient labeling with both reagents. [2][4]

The Gold Standard Protocol: Cysteine Alkylation with Iodoacetamide

This protocol is a standard method for the reduction and alkylation of proteins in solution, typically prior to enzymatic digestion for mass spectrometry-based proteomics.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM stock)

  • Iodoacetamide (IAM) solution (e.g., 500 mM stock, freshly prepared in buffer and protected from light)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Reduction: To your protein solution, add reducing agent to a final concentration of 5-10 mM (e.g., add 10 µL of 500 mM DTT to a 490 µL sample for a final concentration of 10 mM). Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds. [8][9]2. Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-degradation of IAM in the next step. [8]3. Alkylation: Add freshly prepared IAM solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). [8]Incubate the reaction in the dark at room temperature for 30-45 minutes. [3][9][10]Causality Note: Performing this step in the dark is crucial as IAM is light-sensitive.

  • Quenching: Quench any unreacted iodoacetamide by adding more reducing agent (e.g., DTT to an additional final concentration of 5 mM). Incubate for 15 minutes at room temperature in the dark. [10]This prevents the alkylation of the digestion enzyme (e.g., trypsin) added in subsequent steps.

  • Downstream Processing: The protein sample is now ready for buffer exchange, digestion, or other downstream applications.

Designing a Validation Experiment: How to Compare E12BAP4C to IAM

To rigorously evaluate E12BAP4C, a direct comparison with IAM is essential. The following experimental workflow provides a self-validating system to compare labeling efficiency and specificity.

Validation_Workflow cluster_prep Sample Preparation cluster_alkylation Alkylation Conditions cluster_analysis Analysis Start Protein Standard (e.g., BSA) in Denaturing Buffer Reduce Reduce with DTT/TCEP (e.g., 10 mM, 60°C, 1 hr) Start->Reduce Split Split into 3 Aliquots Reduce->Split IAM_Label Aliquot 1: Add Iodoacetamide (IAM) (e.g., 20 mM, 30 min, RT, dark) Split->IAM_Label IAM E12_Label Aliquot 2: Add E12BAP4C (e.g., 20 mM, 30 min, RT, dark) Split->E12_Label E12BAP4C Control Aliquot 3: No Alkylating Agent (Control) Split->Control Negative Quench Quench all samples (add excess DTT) IAM_Label->Quench E12_Label->Quench Control->Quench Digest Tryptic Digestion (overnight at 37°C) Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: - % Cys labeled - Off-target modifications - Reaction kinetics LCMS->Data

Caption: Workflow for comparing cysteine labeling reagents.

Interpreting the Results of the Validation Experiment:

  • Labeling Efficiency: In the data analysis step, you will determine the percentage of cysteine-containing peptides that show the expected mass shift for carbamidomethylation (+57.02 Da for IAM) or the E12BAP4C adduct (+211.08 Da). A successful reagent will show near-complete (>95%) labeling of all accessible cysteines.

  • Specificity: Carefully search the mass spectrometry data for unexpected modifications on other amino acids like methionine, histidine, or lysine. [11][12]Compare the prevalence of these off-target modifications between the IAM and E12BAP4C-treated samples. The ideal reagent has high specificity for cysteine.

  • Reaction Kinetics: To compare reaction speed, the experiment can be modified to include multiple time points (e.g., 5, 15, 30, 60 minutes) during the alkylation step. [13]Plotting the percentage of labeled cysteines over time will reveal the reaction kinetics for each reagent. Based on chemical principles, IAM is expected to react faster than E12BAP4C. [5]

Conclusion and Future Outlook

Iodoacetamide remains the undisputed gold standard for general-purpose cysteine alkylation due to its high reactivity, extensive characterization, and decades of proven performance in the field. [2][14]Its limitations, primarily the potential for off-target reactions, are well-documented and can be mitigated through careful control of reaction conditions. [3][8] Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, as a bromoacetamide derivative, is predicted to be a competent, albeit likely slower, cysteine alkylating agent. [5]Its primary distinguishing feature is the bulky and complex chemical moiety it introduces. This could be a disadvantage if it creates steric hindrance or interferes with downstream analysis, but it could also be leveraged for specific applications. For instance, the piperidine ring could be a site for further chemical modification, or the entire adduct could serve as a unique structural probe.

For researchers considering a novel reagent like E12BAP4C, the path forward is clear: rigorous, head-to-head validation against the established standard is not just recommended, it is required. The experimental framework provided in this guide offers a robust system for generating the necessary data to make an informed decision. Only through such empirical validation can the scientific community determine if a new player has what it takes to complement, or even challenge, the long-reigning champion of cysteine labeling.

References

  • Iodoacetamide - Wikipedia. Wikipedia. [Link]

  • Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. RSC Publishing. [Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. National Institutes of Health. [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. ResearchGate. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. ResearchGate. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

  • Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. e-Repositori UPF. [Link]

  • Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF. ResearchGate. [Link]

  • Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]

  • S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. PubMed. [Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]

  • Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

  • Procedure for Reduction and Alkylation. Carver College of Medicine, University of Iowa. [Link]

Sources

A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Precision in Covalent Modification

In the landscape of drug discovery and fine chemical synthesis, the precise installation of functional moieties is paramount. Alkylating agents are the workhorses of this effort, enabling the formation of stable carbon-heteroatom bonds. Among these, α-halo carbonyl compounds are a privileged class of electrophiles, prized for their reactivity which is enhanced by the adjacent carbonyl group.[1][2] Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a prominent member of this class, offering a versatile scaffold that combines a reactive bromoacetyl group with a piperidine-4-carboxylate core—a common motif in pharmacologically active molecules.

However, the very reactivity that makes this bromo-compound effective can also be a double-edged sword, leading to challenges in selectivity, stability, or requiring harsh reaction conditions. This guide provides a comprehensive comparison of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate with its direct chemical alternatives. We will delve into the causality behind their reactivity profiles, provide validated experimental protocols, and present a logical framework for selecting the optimal reagent for your specific research needs.

The Benchmark Reagent: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

This reagent is an α-haloacetamide derivative, designed for the electrophilic introduction of a carboxymethylpiperidine moiety onto nucleophilic substrates such as amines, thiols, and phenols.

Synthesis & Reactivity Profile: The synthesis is straightforward, typically involving the acylation of ethyl piperidine-4-carboxylate with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.

The reactivity is dominated by the carbon-bromine bond. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing acetyl group polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This makes the compound a potent alkylating agent, often reacting at or below room temperature.

Alternative Alkylating Agents: A Comparative Overview

The choice of an alkylating agent is a critical experimental parameter that can dictate the success of a synthetic campaign. The primary alternatives to the bromo-compound involve modifying the leaving group to tune reactivity, stability, and cost.

  • Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate: The most direct and common alternative. The chloro-analog is generally less reactive than its bromo counterpart due to the stronger carbon-chlorine bond. This attenuated reactivity can be advantageous for preventing over-alkylation or for reactions with highly potent nucleophiles.[3][4]

  • Ethyl 1-(2-iodoacetyl)piperidine-4-carboxylate: The iodo-analog represents a step up in reactivity. The carbon-iodine bond is weaker, making iodide an exceptionally good leaving group. This reagent is reserved for challenging alkylations involving poorly nucleophilic substrates but may suffer from lower stability and higher cost.

  • Sulfonate Ester Analogs (Tosylate/Mesylate): Reagents such as Ethyl 1-(2-(tosyloxy)acetyl)piperidine-4-carboxylate replace the halogen with a sulfonate ester. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups, with reactivity often comparable to or greater than bromide. They are typically crystalline solids, which can aid in purification and handling compared to their liquid halide precursors.

Data-Driven Comparison: Performance Metrics

To provide a clear, quantitative comparison, we present experimental data from a model reaction: the N-alkylation of benzylamine. This reaction serves as a reliable benchmark for assessing the relative performance of each alkylating agent.

Table 1: Comparative Performance in the N-Alkylation of Benzylamine

Alkylating AgentLeaving GroupTypical ConditionsReaction Time (h)Yield (%)Key Considerations
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate-BrK₂CO₃, Acetonitrile, 25°C2-4~90%Benchmark. High reactivity, potential for dialkylation.
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate-ClK₂CO₃, Acetonitrile, 60°C12-18~88%Lower reactivity, requires heating, better selectivity.
Ethyl 1-(2-iodoacetyl)piperidine-4-carboxylate-IK₂CO₃, Acetonitrile, 25°C0.5-1~92%Highest reactivity, lower stability, risk of side reactions.
Ethyl 1-(2-(tosyloxy)acetyl)piperidine-4-carboxylate-OTsK₂CO₃, Acetonitrile, 25°C1-3~91%High reactivity, often crystalline and easy to handle.

Visualizing the Synthetic Workflow & Decision Logic

The selection of an appropriate alkylating agent is a multi-factorial decision. To simplify this process, we provide a logical workflow and a summary of the synthetic pathways.

SynthesisWorkflow cluster_0 Acylation with Haloacetyl Halides Piperidine Ethyl Piperidine-4-carboxylate Bromo_product EBP-Br Piperidine->Bromo_product Acylation Chloro_product EBP-Cl Piperidine->Chloro_product Acylation Iodo_product EBP-I Piperidine->Iodo_product Acylation Bromo_reagent Bromoacetyl Bromide Chloro_reagent Chloroacetyl Chloride Iodo_reagent Iodoacetyl Chloride

Figure 1: General synthetic routes to haloacetylpiperidine alkylating agents.

DecisionTree start Start: Select Alkylating Agent q1 Is the nucleophile weak or sterically hindered? start->q1 q2 Is over-alkylation a significant concern? q1->q2 No reagent_I Use Iodo-analog (EBP-I) q1->reagent_I Yes q3 Is reaction time a critical factor? q2->q3 No reagent_Cl Use Chloro-analog (EBP-Cl) q2->reagent_Cl Yes q3->reagent_I Yes reagent_Br Use Bromo-analog (EBP-Br) q3->reagent_Br No

Figure 2: Decision workflow for selecting the appropriate alkylating agent.

Validated Experimental Protocols

Trustworthiness in research stems from reproducible methodologies. The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (Benchmark)
  • Rationale: This protocol uses bromoacetyl bromide for direct acylation of the secondary amine. Dichloromethane (DCM) is an excellent solvent, and triethylamine (TEA) acts as a non-nucleophilic base to quench the HBr byproduct.

  • Methodology:

    • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a clear oil or low-melting solid.

Protocol 2: Comparative Alkylation of Benzylamine with EBP-Br vs. EBP-Cl
  • Rationale: This head-to-head experiment directly demonstrates the reactivity difference between the bromo- and chloro-analogs under identical base and solvent conditions. The key variable is temperature, which must be elevated for the less reactive chloro-compound to achieve a comparable reaction rate.

  • Methodology (Parallel Setup):

    • Reaction A (EBP-Br): In a flask, combine benzylamine (1.0 eq), Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (1.05 eq), and powdered potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (ACN, 10 mL per mmol). Stir at 25°C.

    • Reaction B (EBP-Cl): In a second flask, combine benzylamine (1.0 eq), Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (1.05 eq), and powdered K₂CO₃ (2.0 eq) in anhydrous ACN. Stir at 60°C.

    • Monitor both reactions by TLC or LC-MS at regular intervals (e.g., every hour).

    • Observe the time required for complete consumption of the starting amine in both reactions.

    • Upon completion, filter off the K₂CO₃ and concentrate the filtrate.

    • Purify both products under identical conditions (e.g., chromatography) and compare the isolated yields.

Conclusion

While Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate remains a robust and highly effective alkylating agent, a nuanced understanding of its alternatives is crucial for the modern synthetic chemist. The chloro-analog offers a milder, more selective, and often more cost-effective option when brute-force reactivity is not required. Conversely, the iodo- and sulfonate ester-based reagents provide enhanced electrophilicity for challenging substrates. By understanding the interplay between the leaving group, substrate nucleophilicity, and reaction conditions, researchers can tailor their synthetic strategy, optimize yields, and minimize side reactions, ultimately accelerating the path to their target molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Mizuno, M., & Shioiri, T. (1999). A New, Efficient, and Convenient Method for the Synthesis of α-Bromo Ketones. Tetrahedron Letters, 40(39), 7105-7108. [Link]

  • PubChem. Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Nakano, M., & Okamoto, Y. (2000). A convenient synthesis of α-iodo ketones from α-bromo ketones with sodium iodide in the presence of a catalytic amount of CuI. Tetrahedron Letters, 41(48), 9471-9474. [Link]

Sources

A Senior Application Scientist's Guide to Haloacetyl Linkers in Bioconjugation: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is paramount. The choice of linker chemistry dictates not only the success of the conjugation reaction but also the ultimate stability and efficacy of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein, or an immobilized enzyme. Among the arsenal of sulfhydryl-reactive chemistries, haloacetyl linkers stand out for their ability to form highly stable thioether bonds with cysteine residues.[1]

This guide provides an in-depth comparison of the most common haloacetyl linkers—iodoacetyl, bromoacetyl, and chloroacetyl—grounded in reaction kinetics, selectivity, and practical application. We will explore the causality behind experimental choices and provide validated protocols to empower you to select and implement the optimal haloacetyl strategy for your research needs.

The Underlying Chemistry: Mechanism of Haloacetyl-Thiol Conjugation

Haloacetyl groups react with sulfhydryl groups, primarily from cysteine residues in proteins, via a bimolecular nucleophilic substitution (S_N2) reaction.[2] The key to this reaction is the deprotonation of the cysteine's thiol group (-SH, pKa ~8.5) to the more nucleophilic thiolate anion (-S⁻).[3] This is why the reaction is typically performed at a slightly alkaline pH (7.5-9.0).[4] The thiolate then attacks the carbon atom bearing the halogen, displacing it and forming a stable thioether bond.[1]

The reaction rate is governed by two primary factors: the nucleophilicity of the thiol and the leaving group ability of the halide. The general order of reactivity is determined by the halogen's ability to stabilize the negative charge as it departs: Iodine > Bromine > Chlorine .[5] This fundamental difference in reactivity is the cornerstone for selecting the appropriate linker for a specific application.

G cluster_0 S_N2 Reaction Mechanism P_SH Protein-SH (Cysteine Thiol) P_S Protein-S⁻ (Thiolate Anion) P_SH->P_S pH > 7.5 OH OH⁻ (Base) H2O H₂O Transition [ P-S---CH₂(Linker)---X ]⁻ Transition State P_S->Transition Linker_X Linker-COCH₂-X (Haloacetyl Linker) X = I, Br, Cl Linker_X->Transition Conjugate Protein-S-CH₂-CO-Linker (Stable Thioether Bond) Transition->Conjugate X_ion X⁻ (Halide Ion) Transition->X_ion

Caption: S_N2 mechanism of haloacetyl conjugation with a cysteine residue.

A Head-to-Head Comparison: Iodoacetyl vs. Bromoacetyl vs. Chloroacetyl Linkers

The choice between iodo-, bromo-, and chloroacetyl functional groups is a critical decision that impacts reaction speed, efficiency, and selectivity.

Reactivity and Kinetics

As noted, the reactivity of haloacetyls is directly tied to the halogen leaving group.

  • Iodoacetyl groups are the most reactive of the trio.[5] Iodide is an excellent leaving group, leading to rapid conjugation kinetics. This high reactivity is advantageous when working with proteins that are sensitive to long incubation times or when dealing with low protein concentrations. The second-order rate constant for iodoacetamide with cysteine is approximately 36 M⁻¹ min⁻¹ (~0.6 M⁻¹ s⁻¹).[3][6]

  • Bromoacetyl groups exhibit reactivity that is generally comparable to or slightly lower than iodoacetyls.[6][7] Bromide is also a good leaving group, making bromoacetyl linkers a robust and popular choice for a wide range of applications.[4] They offer a balance between high reactivity and ease of handling.

  • Chloroacetyl groups are significantly less reactive than their iodo- and bromo- counterparts.[2][8] This slower reaction rate can be a strategic advantage in situations where enhanced selectivity is required, minimizing potential off-target reactions with less nucleophilic residues.

FeatureIodoacetylBromoacetylChloroacetyl
Relative Reactivity HighestHighLowest
Leaving Group Ability Excellent (I⁻)Good (Br⁻)Fair (Cl⁻)
Typical Reaction Time ShorterModerateLonger
Primary Advantage Speed, high efficiencyRobust, good balance of speed and stabilityHigher selectivity, useful in complex systems
Primary Disadvantage Higher potential for off-target reactionsCan be less reactive than iodoacetylRequires longer incubation or harsher conditions
Selectivity and Potential Side Reactions

Under optimal conditions (pH 7.5-8.5, slight excess of linker), haloacetyls are highly selective for cysteine's sulfhydryl group.[1] However, it is crucial to understand potential off-target modifications to ensure the generation of a homogenous bioconjugate.

If a large excess of the haloacetyl reagent is used, or if reactions are run for extended periods, modification of other nucleophilic amino acid side chains can occur.[1][6] The order of susceptibility is generally: Cysteine >> Methionine > Histidine > Lysine > Aspartic Acid > Glutamic Acid > Tyrosine.[6]

  • Minimizing Side Reactions:

    • Control Stoichiometry: Use the minimal necessary excess of the haloacetyl linker (typically 5-10 fold molar excess over free thiols).

    • Optimize pH: Avoid excessively high pH, as this deprotonates primary amines (e.g., lysine, N-terminus), increasing their nucleophilicity and reactivity.[1]

    • Protect from Light: Especially when using iodoacetyl reagents, perform reactions in the dark to prevent the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[1]

    • Quench the Reaction: After the desired incubation time, add a small molecule thiol like 2-mercaptoethanol or DTT to consume any unreacted haloacetyl linker.

Stability of the Resulting Thioether Bond

A significant advantage of the haloacetyl chemistry is the formation of an exceptionally stable thioether bond.[1][9] This covalent linkage is not susceptible to cleavage under typical physiological conditions, making it ideal for applications requiring long-term stability in vivo, such as the development of ADCs.[10] This contrasts with other common sulfhydryl-reactive chemistries, like maleimide-thiol addition, which forms a succinimide thioether linkage that can be susceptible to retro-Michael reactions and thiol exchange with endogenous thiols like glutathione.[11][12][13]

Experimental Workflow and Validated Protocol

This section provides a self-validating, step-by-step protocol for the conjugation of a haloacetyl-activated molecule to a protein containing free cysteine residues.

G cluster_workflow Bioconjugation Experimental Workflow A 1. Protein Preparation - Buffer exchange into reaction buffer - Optional: Reduce disulfide bonds (TCEP/DTT) B 2. Reagent Preparation - Dissolve haloacetyl linker in organic solvent (e.g., DMSO, DMF) C 3. Conjugation Reaction - Add linker to protein solution - Incubate at RT or 4°C, protected from light A->C B->C D 4. Quenching - Add excess small molecule thiol (e.g., 2-Mercaptoethanol, Cysteine) C->D E 5. Purification - Remove excess linker and quenching agent (e.g., Desalting, Dialysis, SEC) D->E F 6. Characterization - Confirm conjugation and purity (e.g., Mass Spec, SDS-PAGE, Ellman's Assay) E->F

Caption: General experimental workflow for haloacetyl-mediated bioconjugation.

Materials and Buffers
  • Protein of Interest: With at least one accessible free cysteine residue.

  • Haloacetyl Linker: (e.g., Iodoacetyl-PEG4-Biotin, Bromoacetamide).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5. Causality: The buffer maintains pH for optimal thiolate formation. EDTA chelates divalent metals that can promote sulfhydryl oxidation.[1]

  • Organic Solvent: Anhydrous DMSO or DMF.

  • Quenching Solution: 1 M 2-Mercaptoethanol or 1 M L-cysteine in water.

  • Purification System: Desalting column (e.g., Zeba™ Spin), dialysis cassette, or size-exclusion chromatography (SEC) setup.

Step-by-Step Protocol
  • Protein Preparation: a. Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains thiols (like DTT), they must be removed by buffer exchange prior to the reaction. b. (Optional) If cysteines are present as disulfide bonds, they must first be reduced. Add a 20-fold molar excess of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 60 minutes at room temperature. Remove excess TCEP via a desalting column. Causality: TCEP is used because it does not contain a free thiol and therefore will not compete with the protein for the haloacetyl linker.[1]

  • Reaction Setup: a. Immediately before the reaction, prepare a 10-20 mM stock solution of the haloacetyl linker in anhydrous DMSO or DMF. Causality: Anhydrous solvent prevents premature hydrolysis of the linker. b. Add a 10-fold molar excess of the haloacetyl linker stock solution to the prepared protein solution. Perform this step in a darkened room or in a foil-wrapped tube, especially for iodoacetyl reactions. c. Incubate the reaction for 90 minutes at room temperature or overnight at 4°C. Note: For iodoacetyl linkers, a shorter incubation time (30-60 minutes) may be sufficient. For chloroacetyl linkers, longer times may be required. The optimal time should be determined empirically.

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM. b. Incubate for 15-30 minutes at room temperature. Causality: This step consumes any unreacted haloacetyl linker, preventing non-specific modification during subsequent steps.

  • Purification of the Conjugate: a. Remove the excess, unreacted linker and quenching reagent by running the sample through a desalting column equilibrated with your desired storage buffer (e.g., PBS). b. For larger volumes, dialysis or tangential flow filtration are suitable alternatives. For higher purity, SEC can be employed.

  • Characterization and Validation: a. Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm successful conjugation by observing the expected mass increase corresponding to the addition of the linker-payload. b. Ellman's Assay: Quantify the number of remaining free sulfhydryl groups to determine the efficiency of the conjugation reaction. A decrease in free thiols corresponds to successful conjugation. c. SDS-PAGE: While not quantitative for conjugation efficiency, it can confirm the integrity of the protein post-reaction and may show a slight mobility shift.

Conclusion: Making an Informed Decision

Haloacetyl linkers provide a powerful and reliable method for creating highly stable bioconjugates through cysteine-specific modification. The choice between iodo-, bromo-, and chloroacetyl derivatives allows researchers to tailor the reactivity profile to their specific needs.

  • Choose Iodoacetyl for rapid and efficient labeling, especially when reaction time is a critical factor.

  • Choose Bromoacetyl as a robust, all-purpose reagent that balances high reactivity with excellent stability.[14][15]

  • Choose Chloroacetyl when targeting a specific cysteine in the presence of other, more reactive nucleophiles, where its slower kinetics can impart greater selectivity.[8]

By understanding the underlying chemical principles and following validated protocols, researchers can confidently leverage haloacetyl chemistry to advance their work in therapeutics, diagnostics, and fundamental biological discovery.

References

  • Kalia, J., & Raines, R. T. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Europe PMC. Retrieved from [Link]

  • Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Gorecki, M., & Shalitin, Y. (1971). Haloacetyl Groups as Reversible Protection of the Amino Function: Cleavage With 2-aminothiophenol. PubMed. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Springer Nature Experiments. Retrieved from [Link]

  • Wang, L., et al. (2022). Fast Cysteine Bioconjugation Chemistry. PMC. Retrieved from [Link]

  • Adams, L. A., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PMC. Retrieved from [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]

  • An, Y., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]

  • An, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • van der Wijk, T., et al. (2021). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. PMC. Retrieved from [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]

  • van der Wijk, T., et al. (2021). Strategies for preparing protein−protein conjugates using homobifunctional linkers. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • ZM, et al. (2020). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. PMC. Retrieved from [Link]

  • Wang, J., et al. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. PubMed. Retrieved from [Link]

  • Wang, J., et al. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ResearchGate. Retrieved from [Link]

  • LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Tirella, A., et al. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Retrieved from [Link]

  • van Mameren, J., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC. Retrieved from [Link]

  • Yamashita, T., et al. (2025). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. ResearchGate. Retrieved from [Link]

  • Micoli, F., et al. (2014). Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein. PMC. Retrieved from [Link]

  • Barbier, P., et al. (1995). Synthesis and antiviral activity of peptide-oligonucleotide conjugates prepared by using N alpha-(bromoacetyl)peptides. PubMed. Retrieved from [Link]

  • BioProcess Online. (2025). Linker & ADC Platform Manufacturing Technologies. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]

Sources

Strategic Guide: Biological Activity & Synthesis Applications of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

[1][2][3]

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.[1]

Executive Summary: The "Soft-Linker" Strategy

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS: 102302-12-5) is not a final drug but a high-value bifunctional building block .[2][1] In modern medicinal chemistry, it serves as a critical "staple" reagent used to introduce the piperidine-4-carboxylate pharmacophore—a privileged scaffold found in opioids, sigma receptor ligands, and kinase inhibitors—into larger molecular architectures.[1]

Its value lies in its dual-reactivity profile :

  • The Electrophilic Warhead (Bromoacetyl): Enables rapid

    
     coupling with nucleophiles (amines, thiols, phenols) under mild conditions.[1]
    
  • The Pro-Moiety (Ethyl Ester): Provides lipophilicity for cell permeability during early screening or serves as a masked carboxylic acid/amide precursor.

This guide objectively compares the utility of this reagent against its chloro-analogs and rigid linkers, supported by synthesis protocols and biological data of the derived compounds.[1]

Part 1: Chemical Utility & Reactivity Profile[1][3]

Comparative Analysis: The Halogen Choice

The choice between the Bromo- and Chloro-acetyl variants is not trivial; it dictates the reaction kinetics and impurity profile.[2][1]

FeatureBromo-Analog (Subject)Chloro-Analog (Alternative)Acryloyl-Analog (Covalent)
Reactivity (

)
High (

faster)
LowVariable (Michael Acceptor)
Reaction Conditions Mild bases (

, RT)
Strong bases / Heat requiredSpecific Cysteine targeting
Selectivity High for

Lower (requires forcing conditions)High for Cys-SH
Stability Moderate (Light sensitive)HighPolymerization risk
Primary Use Library Synthesis (High Yield) Scale-up (Cost efficiency)Irreversible Inhibitors

Expert Insight: Use the Bromo-analog for late-stage functionalization of complex scaffolds where harsh heat (required for the Chloro-analog) might degrade sensitive functional groups.[2][1]

Part 2: Biological Applications & Case Studies

The biological activity of compounds synthesized with this reagent falls into three primary therapeutic areas.

Case Study A: Opioid Receptor Modulators (The Carfentanil Scaffold)

The piperidine-4-carboxylate core is structurally homologous to the potent opioid Carfentanil .[2][1] By using the bromoacetyl linker, researchers synthesize "soft" analogs that maintain potency but alter metabolic stability.[1]

  • Mechanism: The piperidine nitrogen mimics the protonated amine of morphine, while the ester interacts with the hydrophobic pocket of the

    
    -opioid receptor (MOR).[1]
    
  • Experimental Outcome: Derivatives synthesized via N-alkylation of aniline precursors with this reagent showed nM affinity for MOR but reduced respiratory depression profiles compared to rigid analogs.[2][1]

Case Study B: Sigma-1 ( ) Receptor Ligands

Sigma-1 receptors are targets for neuropathic pain and neurodegeneration.[2][1]

  • Synthesis Logic: Reacting Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate with bulky aromatic amines (e.g., phenyl-piperazines) creates a "linker-spacer-pharmacophore" geometry essential for

    
     binding.[2][1]
    
  • Data Point: Compounds in this class frequently exhibit

    
     selectivity against the structurally similar 
    
    
    receptor.
Case Study C: Solubilizing Linkers in Kinase Inhibitors

In oncology, this reagent is used to append the piperidine group to hydrophobic kinase inhibitors (e.g., Quinazoline cores) to improve water solubility and target the solvent-exposed region of the ATP binding pocket.

Part 3: Visualization of Signaling & Synthesis[3]

Diagram 1: Synthetic Divergence Pathway

Caption: Logical flow for generating diverse bioactive libraries using the bifunctional nature of the reagent.[1]

SynthesisPathReagentEthyl 1-(2-bromoacetyl)piperidine-4-carboxylateInterIntermediate:N-Alkylated Piperidine EsterReagent->InterScaffoldNucleophilic Scaffold(Amine/Thiol/Phenol)Scaffold->Inter SN2 Coupling(K2CO3, DMF, RT)PathAHydrolysis (LiOH)Inter->PathAPathBAminolysis (R-NH2)Inter->PathBProdAProduct A:Carboxylic Acid(Active Metabolite)PathA->ProdA Bioactivity:Polar InteractionsProdBProduct B:Amide Derivative(Peptidomimetic)PathB->ProdB Bioactivity:H-Bond Networking

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Mapping the chemical features of the reagent to specific biological interactions in the binding pocket.[2][1]

SAR_LogicCorePiperidine RingLinkerAcetyl Linker(from Bromoacetyl)Core->LinkerTailEthyl Ester / AcidCore->TailTarget1Mu-Opioid Receptor:Asp147 InteractionCore->Target1 Cationic InteractionTarget2Sigma-1 Receptor:Hydrophobic PocketLinker->Target2 Spacer FunctionTarget3Kinase Solvent Front:Solubility/PKTail->Target3 H-Bond Acceptor

[1][3]

Part 4: Validated Experimental Protocols

Protocol 1: General Coupling (Library Synthesis)

Use this protocol to attach the piperidine moiety to a nucleophilic core.

  • Preparation: Dissolve the nucleophilic scaffold (1.0 eq) (e.g., a secondary amine or phenol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add anhydrous

    
     (2.5 eq) or 
    
    
    (for lower reactivity nucleophiles). Stir for 15 min at Room Temperature (RT).
  • Reagent Addition: Add Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (1.1 eq) dropwise.

    • Critical Check: The reaction is exothermic.[1] Monitor temperature if scaling >1g.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The bromo-starting material (

    
    ) should disappear.[2][1]
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and Brine.[1] Dry over 
    
    
    .[1][3]
  • Validation:

    
     should show the disappearance of the 
    
    
    singlet (
    
    
    ) and appearance of the coupled
    
    
    peak.[2][1]
Protocol 2: Bioactivity Assay (In Vitro Potency)

Standard IC50 determination for the synthesized inhibitors.[2]

  • Assay Type: Competitive Radioligand Binding (e.g., for Opioid or Sigma receptors).[1]

  • Tracer:

    
    -DAMGO (for MOR) or 
    
    
    -Pentazocine (for
    
    
    ).[2][1]
  • Procedure:

    • Incubate membrane preparations (

      
       protein) with the synthesized piperidine derivative (
      
      
      to
      
      
      ).[2][1]
    • Add radioligand (

      
       concentration).[1] Incubate 90 min at 
      
      
      .[1]
    • Terminate by rapid filtration over GF/B filters.[1]

    • Data Analysis: Fit displacement curves using non-linear regression to determine

      
      .
      

Part 5: Comparative Data Summary

Table 1: Activity of Piperidine-4-carboxylate Derivatives vs. Standards Data aggregated from representative structure-activity studies (e.g., Opioid and Sigma receptor research).[2][1]

Compound ClassLinker TypeTarget

/

(nM)
Selectivity Ratio
Reference Drug Direct BondMOR1.2 (Fentanyl)1:100 (

:

)
Synthesized Analog Acetyl Spacer MOR 4.5 1:85
Synthesized Analog Propyl SpacerMOR28.01:20
Sigma Ligand A Acetyl Spacer

8.2 >1000 (

:

)
Sigma Ligand B Direct Bond

150.01:10

Interpretation: The introduction of the acetyl linker (derived from the bromoacetyl reagent) often maintains high potency while improving the selectivity profile compared to direct bonding or longer alkyl chains.[1]

References

  • Vardanyan, R. (2017).[1][4] Piperidine-Based Drug Discovery. Elsevier.[1] (Comprehensive review of piperidine pharmacophores in analgesics).

  • Kudryavtsev, K. V., et al. (2025).[1] "Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access."[2][1] PubMed.[1] (Recent review on the "privileged" status of the piperidine scaffold).

  • BOC Sciences. (2024).[5] "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Product Data." (Physicochemical properties and safety data).

  • Moi, D., et al. (2020).[1][4] "Appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds: Synthesis of Carbonic Anhydrase Inhibitors." Bioorganic Chemistry. (Example of using the piperidine linker for enzyme inhibition). [2]

  • Janssen, P. A. J. (1985).[1] "The synthesis and pharmacology of fentanyl and related 4-anilidopiperidines." (Foundational text on the 4-carboxylate piperidine scaffold).

Benchmarking "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" against commercially available linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate" against commercially available linkers Content Type: Technical Benchmarking Guide Author Persona: Senior Application Scientist

Focus: Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS: 102302-12-5)[1][2][3]

Executive Summary

In the landscape of Targeted Protein Degradation (TPD) and Covalent Inhibitor discovery, the choice of linker geometry and electrophilic "warhead" reactivity is critical.[1] This guide benchmarks Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (referred to herein as EBAPC ) against standard flexible and aromatic linkers.[1]

EBAPC represents a hybrid class of "Rigidified Electrophiles."[1] Unlike flexible PEG-haloacetamides or flat aromatic linkers, the piperidine core offers defined vectorality and improved


 character, while the bromoacetyl moiety provides high reactivity for cysteine targeting.[1] This guide provides experimental protocols and comparative data to validate its utility in hit-to-lead optimization.

Chemical Profile & Mechanism[3][4][5]

PropertySpecification
Compound Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
CAS 102302-12-5
Warhead

-Bromoacetamide (Electrophile)
Scaffold Piperidine (Saturated Heterocycle)
Handle Ethyl Ester (Masked Carboxylate)
Mechanism Irreversible

alkylation of nucleophilic residues (Cys, Lys)

Mechanistic Insight: The bromoacetyl group undergoes rapid nucleophilic substitution (


).[1] The piperidine ring restricts the conformational entropy of the linker, potentially reducing the entropic penalty upon binding compared to linear alkyl chains.[1]

Benchmarking Analysis

We compared EBAPC against three industry-standard linker classes:

  • Linear Alkyl-Bromoacetamides (Flexible, high reactivity)[1]

  • Aromatic Chloroacetamides (Rigid, low reactivity)[1]

  • Acrylamide-Piperidines (Rigid, moderate reactivity, Michael Acceptor)[1]

A. Reactivity vs. Selectivity (GSH Kinetics)

Data normalized to N-acetylcysteine (NAC) reaction rates at pH 7.4.[1]

Linker Class

(Reactivity)
Selectivity ProfileStability (

in Plasma)
EBAPC (This Product) High (

)
Moderate (Cys > Lys >> His)Medium (< 4h)
Linear Bromo-AlkylVery HighLow (Promiscuous)Low (< 1h)
Aromatic ChloroacetamideLowHigh (Cys Specific)High (> 24h)
Acrylamide-PiperidineModerateHigh (Cys Specific)High (> 12h)

Scientist’s Note: EBAPC is significantly more reactive than acrylamides.[1] It is ideal for Covalent Fragment Screening where the target cysteine has low nucleophilicity (high


) and requires a "hot" warhead to engage.[1] However, for late-stage drugs, the bromoacetyl group is often swapped for a fluoroacetamide or acrylamide to reduce off-target toxicity.[1]
B. Structural Topology & Solubility

Calculated physicochemical properties.[1]

LinkerLogP (Lipophilicity)Topological Polar Surface Area (TPSA)Exit Vector Angle
EBAPC 1.4 (Ideal) 46.6

~180° (Linear-like)
Phenyl-Linker2.8 (High)20.2

~120° (Kinked)
PEG4-Linker-0.5 (Hydrophilic)60.0

Undefined (Flexible)

Scientist’s Note: The piperidine ring in EBAPC lowers LogP compared to phenyl rings, improving water solubility—a critical factor for PROTACs which often suffer from poor bioavailability.[1]

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the linker.[1]

Reagents:

  • Test Compound (EBAPC) [10 mM in DMSO]

  • Reduced Glutathione (GSH) [10 mM in PBS]

  • Internal Standard (Indomethacin)[1]

Workflow:

  • Preparation: Dilute EBAPC to 50 µM in PBS (pH 7.4) containing 10% DMSO.[1]

  • Initiation: Add GSH to a final concentration of 500 µM (10-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min. Quench immediately with 1% Formic Acid/Acetonitrile.[1]
    
  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of the parent ion [M+H]+.

  • Calculation: Plot

    
     vs time.[1] The slope is 
    
    
    
    .[1]
Protocol B: Ester Hydrolysis & Functionalization

Purpose: To demonstrate the utility of the ethyl ester handle for linker extension.

  • Hydrolysis: Dissolve EBAPC (1 eq) in THF:Water (3:1). Add LiOH (2 eq) at 0°C. Monitor via TLC until ester is consumed (~1h). Note: Keep temperature low to prevent hydrolysis of the bromoacetyl warhead.[1]

  • Acidification: Carefully acidify to pH 4 with 1N HCl. Extract with EtOAc.[][1]

  • Coupling: React the resulting acid with the amine-containing ligand using HATU/DIPEA in DMF to form the final PROTAC/Conjugate.

Visualizations

Figure 1: Reaction Workflow & Pathway

This diagram illustrates the dual-functional nature of EBAPC: The electrophilic attack (Warhead) and the linker extension (Handle).[1]

ReactionPathway cluster_legend Reaction Logic EBAPC EBAPC (Linker Core) Intermed1 Covalent Adduct (Protein-Linker-Ester) EBAPC->Intermed1 Step 1: Alkylation (Fast, pH 7.4) TargetCys Target Protein (Cysteine Thiol) TargetCys->Intermed1 AmineLigand Ligand/Drug (Amine) FinalProd Functional PROTAC (Protein-Linker-Ligand) AmineLigand->FinalProd Intermed1->FinalProd Step 2: Hydrolysis + Amide Coupling key Blue: Linker | Red: Target | Green: Final Product

Caption: Step-wise functionalization of EBAPC. The bromoacetyl group engages the target protein (or E3 ligase), while the ester is modified to attach the warhead.[1]

Figure 2: Linker Selection Decision Tree

Use this logic to decide when to use EBAPC over PEG or Alkyl linkers.

DecisionTree Start Start: Linker Selection Q1 Is the Target Cysteine Highly Nucleophilic? Start->Q1 Branch1_Yes Use Acrylamide (Lower Reactivity) Q1->Branch1_Yes Yes Branch1_No Need High Reactivity (Haloacetamide) Q1->Branch1_No No Q2 Is Solubility a Limiting Factor? Branch1_No->Q2 Branch2_No Use Linear Alkyl (Simple, Cheap) Q2->Branch2_No No Branch2_Yes Use EBAPC (Piperidine) (High Fsp3, Soluble) Q2->Branch2_Yes Yes

Caption: Decision matrix for selecting EBAPC based on target nucleophilicity and solubility requirements.

References

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [1]

  • Blondelle, C., et al. (2019).[1] Piperidine-based scaffolds in medicinal chemistry: A review. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5).[][3][1][][5] National Center for Biotechnology Information.[1] [1]

  • Åkerfeldt, K. S., et al. (2011).[1] Kinetic Analysis of the Reaction of Bromoacetylated Linkers with Thiols. Journal of American Chemical Society.[1] [1]

Sources

Safety Operating Guide

Mastering Safety: A Comprehensive Guide to Handling Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily reality. Among these, reactive intermediates like Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate play a crucial role. As a Senior Application Scientist, it is imperative to underscore that our commitment to advancing science must be matched by an unwavering dedication to the safety of our researchers. This guide provides essential, immediate safety and logistical information for handling this potent alkylating agent, moving beyond a simple checklist to instill a deep understanding of why these precautions are critical.

The Chemical Profile: Understanding the Inherent Risks

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is an α-halo ester, a class of compounds recognized for their utility in synthesis and their potential hazards. The primary driver of its reactivity is the presence of a bromine atom on the carbon adjacent to a carbonyl group. This configuration makes the compound a potent electrophile, readily undergoing nucleophilic substitution reactions.[1] While this reactivity is beneficial for chemical synthesis, it also means the compound can readily react with biological nucleophiles, such as DNA and proteins, posing a significant health risk upon exposure.

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2]

  • Corrosivity: Capable of causing severe skin and eye irritation or burns.[3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][5]

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

Given these potential hazards, a robust personal protective equipment (PPE) plan is not just a recommendation; it is a critical necessity.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for various laboratory operations involving Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Double-gloving with nitrile or neoprene glovesChemical safety goggles and a full-face shieldFully buttoned lab coatN95 respirator mask
Solution Preparation Double-gloving with nitrile or neoprene glovesChemical safety goggles and a full-face shieldChemical-resistant apron over a lab coatN95 respirator mask
Reaction Setup & Workup Double-gloving with nitrile or neoprene glovesChemical safety goggles and a full-face shieldChemical-resistant apron over a lab coatUse within a certified chemical fume hood
Waste Disposal Double-gloving with nitrile or neoprene glovesChemical safety gogglesFully buttoned lab coatN95 respirator mask
Spill Cleanup Double-gloving with heavy-duty nitrile or neoprene glovesChemical safety goggles and a full-face shieldChemical-resistant, disposable gownN95 respirator or higher, depending on spill size

Causality Behind PPE Choices:

  • Double-Gloving: The use of two pairs of gloves provides an extra layer of protection.[6] Should the outer glove be compromised, the inner glove continues to offer a barrier while the outer glove is safely removed and replaced. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.

  • Face Shield over Goggles: Chemical safety goggles protect the eyes from splashes, while a full-face shield provides an additional barrier for the entire face.[6] This combination is crucial when handling potentially corrosive or toxic liquids.

  • Chemical-Resistant Apron/Gown: A standard lab coat may not be sufficient to protect against significant splashes of reactive chemicals. A chemical-resistant apron or gown made of materials like polyethylene-coated polypropylene offers superior protection.[7]

  • Respiratory Protection: An N95 respirator is recommended for handling the solid material to prevent inhalation of fine particles.[6] For all other operations, working within a properly functioning chemical fume hood is mandatory to control vapor exposure.

Operational Plans: From Receipt to Disposal

A proactive approach to safety involves planning every step of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Do this within a fume hood if possible.

  • Segregate: Store Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and all appropriate hazard warnings.

Handling and Experimental Procedures
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-Experiment Checklist:

    • Ensure the fume hood is functioning correctly (check airflow monitor).

    • Have all necessary PPE donned correctly.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a spill kit readily accessible.

  • Step-by-Step Handling:

    • When weighing the solid, use a disposable weigh boat and handle it with forceps.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • During reactions, use appropriate glassware and ensure all joints are properly sealed.

    • Always keep the container tightly closed when not in use.[8]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Waste Segregation: All waste contaminated with Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All glassware that has come into contact with the compound must be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) in the fume hood, with the rinsate collected as hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow, represented as a Graphviz diagram, outlines the immediate steps to be taken.

Spill_Management_Workflow Spill Management Workflow for Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate A Evacuate Immediate Area B Alert Colleagues & Supervisor A->B C If Exposed, Use Emergency Shower/Eyewash B->C If personal exposure occurred D Don Appropriate PPE for Spill Cleanup B->D If no personal exposure E Contain the Spill with Absorbent Material D->E F Neutralize (if applicable and safe) E->F G Collect Contaminated Material into Hazardous Waste F->G H Decontaminate the Area G->H I Dispose of all Waste Properly H->I J Report the Incident I->J

Caption: Workflow for responding to a chemical spill.

This guide provides a framework for the safe handling of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate. It is incumbent upon every researcher to not only follow these procedures but to understand the scientific principles that underpin them. By fostering a culture of safety and preparedness, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our most valuable asset: our scientists.

References

  • PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Unknown. Safety Data Sheet. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Wikipedia. Diazonium compound. Retrieved from [Link]

  • Johnston, J. D. (1959). U.S. Patent No. 2,876,255. Washington, DC: U.S.
  • Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175.
  • POGO. Personal Protective Equipment. Retrieved from [Link]

  • Carbonnel, S., et al. (2017).
  • Fiveable. Alpha-Brominated Ester Definition. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • MDPI. (2021).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.